Fmoc-Cys(Bzl)-Cl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-3-benzylsulfanyl-1-chloro-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3S/c26-24(28)23(16-31-15-17-8-2-1-3-9-17)27-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROXPZPJVPCTHD-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112215 | |
| Record name | Carbamic acid, [(1S)-2-chloro-2-oxo-1-[[(phenylmethyl)thio]methyl]ethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-55-7 | |
| Record name | Carbamic acid, [(1S)-2-chloro-2-oxo-1-[[(phenylmethyl)thio]methyl]ethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(1S)-2-chloro-2-oxo-1-[[(phenylmethyl)thio]methyl]ethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Cys(Bzl)-Cl chemical properties and structure
An In-depth Technical Guide to Fmoc-Cys(Bzl)-Cl: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Nα-Fmoc-S-benzyl-L-cysteine acyl chloride (this compound). While direct experimental data for the acyl chloride is limited due to its reactive nature, this document extrapolates its characteristics from the well-documented corresponding carboxylic acid, Fmoc-Cys(Bzl)-OH, and general principles of peptide chemistry.
Chemical Properties and Structure
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain of cysteine is protected by the acid-labile benzyl (Bzl) group. The carboxylic acid is activated as an acyl chloride to facilitate peptide bond formation.
Structure of this compound:
Caption: Chemical structure of this compound.
Quantitative Data Summary:
Most commercially available data pertains to the more stable carboxylic acid form, Fmoc-Cys(Bzl)-OH. The properties of the acyl chloride are inferred.
| Property | Fmoc-Cys(Bzl)-OH | This compound (Inferred) |
| Molecular Formula | C₂₅H₂₃NO₄S[1][2] | C₂₅H₂₂ClNO₃S |
| Molecular Weight | 433.52 g/mol [1][2] | 451.97 g/mol |
| Appearance | White to off-white solid[3] | Likely a solid, potentially unstable |
| Melting Point | 120-130 °C[1] | Not available (likely decomposes) |
| Solubility | Soluble in DMF, DCM | Soluble in anhydrous organic solvents |
| Storage | 0-8 °C[1] | Requires stringent anhydrous conditions |
Experimental Protocols
In situ Synthesis of this compound
Fmoc-amino acid chlorides are typically prepared in situ immediately before use in peptide coupling reactions due to their high reactivity and susceptibility to hydrolysis.
Methodology:
-
Starting Material: Begin with Nα-Fmoc-S-benzyl-L-cysteine (Fmoc-Cys(Bzl)-OH).
-
Chlorinating Agent: Use a suitable chlorinating agent such as thionyl chloride (SOCl₂) or bis-(trichloromethyl)carbonate (triphosgene).
-
Solvent: The reaction is carried out in an anhydrous aprotic solvent, typically dichloromethane (DCM).
-
Procedure:
-
Dissolve Fmoc-Cys(Bzl)-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of the chlorinating agent (e.g., thionyl chloride) to the solution with stirring.
-
Allow the reaction to proceed at 0 °C for a specified time (typically 1-2 hours) until the conversion to the acyl chloride is complete. The reaction progress can be monitored by techniques like IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).
-
The resulting solution of this compound is used directly in the subsequent coupling step without isolation.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound serves as an activated amino acid for the elongation of a peptide chain on a solid support. The general workflow within an Fmoc-SPPS cycle is as follows:
Experimental Workflow for a Single Coupling Cycle:
Caption: General workflow for one coupling cycle in Fmoc-SPPS.
Detailed Coupling Protocol:
-
Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.
-
Amino Acid Activation: A solution of this compound is prepared in situ as described in section 2.1.
-
Coupling: The solution of freshly prepared this compound in DCM is added to the deprotected peptide-resin. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be added to neutralize the HCl generated during the reaction. The coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative ninhydrin test to check for the presence of free primary amines.
-
Washing: The resin is washed extensively with DCM and DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.
Reactivity and Side Reactions
As an acyl chloride, this compound is a highly reactive acylating agent. This high reactivity can lead to rapid peptide bond formation but also increases the risk of side reactions.
-
Racemization: Cysteine derivatives are known to be susceptible to racemization during activation and coupling. The use of the acyl chloride method may increase this risk compared to other coupling reagents. Careful control of reaction conditions, such as temperature and the choice of base, is crucial to minimize epimerization.
-
Hydrolysis: this compound is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. All reactions must be carried out under strict anhydrous conditions.
-
Side Chain Reactions: The benzyl protecting group on the cysteine thiol is generally stable to the conditions of Fmoc-SPPS. However, prolonged exposure to acidic or basic conditions should be avoided.
Logical Relationships in Protecting Group Strategy
The choice of protecting groups is critical for a successful peptide synthesis. The Fmoc, Benzyl, and resin-linker protecting groups must be orthogonal, meaning they can be removed under different chemical conditions.
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
This diagram illustrates that the Fmoc group can be selectively removed with a base to allow for peptide chain elongation, while the benzyl group and the resin linker are stable under these conditions. The final cleavage from the resin is typically achieved with a moderate acid like trifluoroacetic acid (TFA), which may also cleave some other side-chain protecting groups. The S-benzyl group, however, requires a stronger acid, such as hydrogen fluoride (HF), for its removal.
Conclusion
This compound is a reactive intermediate for the incorporation of S-benzyl protected cysteine into peptides via solid-phase synthesis. While not commonly isolated, its in situ generation from the corresponding carboxylic acid provides a potent acylating agent for peptide coupling. Researchers and drug development professionals utilizing this compound must pay careful attention to anhydrous reaction conditions and potential side reactions, particularly racemization. A well-defined orthogonal protecting group strategy is paramount for the successful synthesis of complex cysteine-containing peptides.
References
Fmoc-Cys(Bzl)-Cl: A Technical Guide to its Application in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-S-benzyl-L-cysteine chloride, commonly referred to as Fmoc-Cys(Bzl)-Cl, is a reactive derivative of the corresponding carboxylic acid, utilized as a building block in the chemical synthesis of peptides. This technical guide provides an in-depth analysis of its role in biochemistry, with a primary focus on solid-phase peptide synthesis (SPPS). We will explore its application, the underlying chemical principles, potential side reactions, and comparative performance against other protected cysteine derivatives. This document is intended to serve as a comprehensive resource for researchers employing synthetic peptides in their work, from basic science to therapeutic development.
Introduction to this compound in Peptide Synthesis
This compound is an activated amino acid derivative designed for the formation of peptide bonds. In the landscape of peptide chemistry, the use of Nα-Fmoc protected amino acid chlorides offers a method for rapid coupling reactions. The Fmoc group serves as a temporary protecting group for the α-amino functionality, which can be cleaved under basic conditions (typically with piperidine), while the benzyl (Bzl) group provides semi-permanent protection for the thiol side chain of cysteine, removable under strong acidic conditions (e.g., hydrogen fluoride) or through catalytic transfer hydrogenation. The acyl chloride provides a highly electrophilic carbonyl carbon, facilitating a rapid and often complete reaction with the nucleophilic free amine of the growing peptide chain.
The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS) , a cornerstone technique for the chemical synthesis of peptides and small proteins.
The Role of this compound in the Fmoc/tBu SPPS Workflow
The Fmoc/tBu strategy is the most widely used approach for SPPS. It relies on the orthogonality of the protecting groups: the temporary Nα-Fmoc group is base-labile, while the permanent side-chain protecting groups (often tert-butyl based) are acid-labile.
The general workflow for incorporating an amino acid using an activated derivative like this compound is as follows:
Experimental Protocols
Preparation of this compound
This compound is typically prepared from its corresponding carboxylic acid, Fmoc-Cys(Bzl)-OH, immediately prior to use due to its high reactivity and susceptibility to hydrolysis.
Materials:
-
Fmoc-Cys(Bzl)-OH
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Dissolve Fmoc-Cys(Bzl)-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound, which is typically used immediately without further purification.
Coupling of this compound in SPPS
Materials:
-
Fmoc-deprotected peptide-resin
-
Freshly prepared this compound
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Base (e.g., Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
Protocol:
-
Swell the Fmoc-deprotected peptide-resin in anhydrous DMF.
-
Dissolve the freshly prepared this compound (3-5 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF.
-
Add the base (e.g., DIPEA, 3-5 equivalents) to the this compound solution.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling.
-
After a complete reaction, wash the resin thoroughly with DMF to remove excess reagents.
Quantitative Data and Performance Comparison
The use of Fmoc-amino acid chlorides is predicated on achieving rapid and complete coupling. However, the high reactivity can also lead to side reactions, most notably racemization. For cysteine, the choice of the thiol protecting group significantly influences the degree of racemization.
| Thiol Protecting Group | Coupling Method | Racemization (%) | Coupling Efficiency | Reference |
| Benzyl (Bzl) | Phosphonium/Uronium Reagents + Base | 5.3 | High | [1] |
| Trityl (Trt) | Phosphonium/Uronium Reagents + Base | 8.0 - 23.0 | High | [1] |
| Diphenylmethyl (Dpm) | Phosphonium/Uronium Reagents + Base | 1.2 | High | [1] |
| 4-Methoxybenzyloxymethyl (MBom) | Phosphonium/Uronium Reagents + Base | 0.4 | High | [1] |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | 0.74 | High |
Data presented is for standard coupling reagents and is indicative of the relative propensity for racemization of different S-protecting groups. While specific data for this compound is sparse in comparative studies, the trend for the benzyl group is towards a higher risk of racemization compared to more sterically hindered or electron-donating groups.
Potential Side Reactions and Mitigation Strategies
The use of this compound, and cysteine in SPPS in general, is associated with several potential side reactions.
Racemization
The α-proton of cysteine is relatively acidic and prone to abstraction, leading to epimerization, especially under basic conditions used for coupling. The use of highly activating reagents like acyl chlorides can exacerbate this issue.
Mitigation:
-
Use of a less activating coupling method if racemization is a significant concern.
-
Employing a more sterically hindered base like 2,4,6-collidine instead of DIPEA.
-
Minimizing the pre-activation and coupling times.
-
Using a different thiol protecting group known to reduce racemization, such as Dpm or MBom.[1]
β-Elimination and Piperidine Addition
For C-terminal cysteine residues, base-catalyzed elimination of the protected thiol can occur, leading to a dehydroalanine intermediate. This can then react with piperidine from the Fmoc deprotection step to form a 3-(1-piperidinyl)alanine adduct.[2]
Mitigation:
-
Using a sterically bulky thiol protecting group like Trityl can reduce this side reaction.
-
Employing a resin that is less prone to promoting this side reaction, such as a 2-chlorotrityl resin.
S-Alkylation during Cleavage
During the final cleavage of the peptide from the resin with strong acid (e.g., TFA), carbocations generated from the resin linker or other protecting groups can be scavenged by the nucleophilic thiol of cysteine, leading to S-alkylation.
Mitigation:
-
Using a "cocktail" of scavengers in the cleavage mixture, such as triisopropylsilane (TIS) and water, to quench carbocations.
Conclusion
This compound is a valuable reagent for the rapid incorporation of S-benzyl protected cysteine into synthetic peptides via solid-phase peptide synthesis. Its high reactivity ensures efficient coupling, which is advantageous for throughput and for overcoming difficult coupling steps. However, this reactivity comes with a significant risk of racemization, a critical consideration for the synthesis of biologically active peptides where stereochemical integrity is paramount.
The choice of the benzyl protecting group for the cysteine thiol represents a trade-off between stability and the potential for side reactions. While stable under the basic conditions of Fmoc deprotection, it is more susceptible to promoting racemization compared to more modern, sterically hindered protecting groups. Researchers and drug development professionals must carefully consider the sequence of their target peptide, the position of the cysteine residue, and the acceptable level of epimerization when deciding whether to employ this compound or to opt for an alternative protected cysteine derivative with a lower racemization propensity. The use of optimized coupling conditions and appropriate analytical monitoring is essential to ensure the synthesis of the desired peptide product with high purity and stereochemical fidelity.
References
Navigating the Solubility of Fmoc-Cys(Bzl)-Cl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-S-benzyl-L-cysteinyl chloride (Fmoc-Cys(Bzl)-Cl), a critical reagent in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific quantitative solubility data for the chloride form of this compound in publicly accessible literature, this guide presents qualitative solubility information for the closely related and more commonly documented Fmoc-Cys(Bzl)-OH. This information serves as a valuable proxy for understanding its behavior in various solvents. Furthermore, a detailed, generalized experimental protocol for determining the solubility of Fmoc-protected amino acids is provided to empower researchers to ascertain precise solubility parameters for their specific applications.
Understanding the Solubility of Fmoc-Protected Cysteine Derivatives
The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of peptide synthesis. Poor solubility can lead to challenges in coupling reactions, resulting in lower yields and purity of the final peptide. The choice of solvent is therefore paramount for ensuring the homogeneity of the reaction mixture.
While quantitative data for this compound is scarce, qualitative information for Fmoc-Cys(Bzl)-OH indicates its solubility in a range of common organic solvents. This suggests that this compound is likely to exhibit similar solubility behavior, favoring polar aprotic solvents typically used in peptide synthesis.
Qualitative Solubility of Fmoc-Cys(Bzl)-OH
The following table summarizes the qualitative solubility of Fmoc-Cys(Bzl)-OH in various organic solvents, providing a foundational understanding for solvent selection.
| Solvent | Chemical Formula | Qualitative Solubility of Fmoc-Cys(Bzl)-OH |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] |
| Chloroform | CHCl₃ | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[1] |
| Acetone | (CH₃)₂CO | Soluble[1] |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Soluble[1] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Commonly used for Fmoc-amino acids, implies good solubility |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Commonly used for Fmoc-amino acids, implies good solubility[2] |
Note: This data is for Fmoc-Cys(Bzl)-OH and should be used as a guideline for this compound. Empirical determination of solubility for the specific compound and application is highly recommended.
Experimental Protocol for Determining Solubility
This section outlines a general and robust methodology for the quantitative determination of the solubility of Fmoc-protected amino acids like this compound.
Objective: To determine the saturation solubility of a given Fmoc-amino acid in a specific solvent at a controlled temperature.
Materials:
-
Fmoc-amino acid (e.g., this compound)
-
Selected solvent(s) of analytical grade
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance (accurate to ±0.01 mg)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the Fmoc-amino acid to a series of vials.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should have visible undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the Fmoc-amino acid of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
References
Stability and Storage of Fmoc-Cys(Bzl)-Cl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(Bzl)-Cl, or Nα-(9-Fluorenylmethoxycarbonyl)-S-benzyl-L-cysteine chloride, is a critical reagent in solid-phase peptide synthesis (SPPS). As an activated amino acid derivative, its purity and stability are paramount to the successful synthesis of high-quality peptides. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its assessment.
Chemical Stability and Degradation Pathways
This compound is a reactive acyl chloride. Its stability is primarily influenced by environmental factors, most notably moisture. The primary degradation pathway is hydrolysis, which converts the acyl chloride to its corresponding carboxylic acid, Fmoc-Cys(Bzl)-OH, and hydrochloric acid. This degradation not only depletes the active reagent but can also introduce impurities into the peptide synthesis process.
A logical diagram illustrating the factors affecting the stability of this compound is presented below.
Caption: Factors influencing the stability of this compound.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended short-term and long-term storage conditions.
| Parameter | Short-Term Storage (Working Stock) | Long-Term Storage (Bulk Stock) |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Store under an inert atmosphere (e.g., Argon or Nitrogen). |
| Container | Tightly sealed glass container with a PTFE-lined cap. Consider using a desiccator. | Tightly sealed glass container with a PTFE-lined cap, further sealed with paraffin film. |
| Light Exposure | Protect from direct light. | Store in an amber vial or in a light-proof secondary container. |
| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. | Allow the container to warm to room temperature before opening. Minimize the frequency of opening. |
Experimental Protocol: Stability Assessment of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to assess the purity of this compound and monitor its degradation over time.
Objective
To develop and validate an HPLC method capable of separating this compound from its primary degradant, Fmoc-Cys(Bzl)-OH, and other potential impurities, and to use this method to evaluate the stability of this compound under various storage conditions.
Materials and Reagents
-
This compound reference standard
-
Fmoc-Cys(Bzl)-OH reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Sample vials
HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start with a suitable gradient, for example, 30% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 265 nm (characteristic for the Fmoc group). |
| Injection Vol. | 10 µL |
Sample Preparation
-
Standard Preparation: Prepare stock solutions of this compound and Fmoc-Cys(Bzl)-OH in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard: Prepare a working standard by diluting the stock solution with the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Forced Degradation Samples:
-
Hydrolysis: Dissolve a small amount of this compound in a 1:1 mixture of acetonitrile and water. Allow to stand at room temperature for several hours.
-
Thermal Stress: Store a solid sample of this compound at an elevated temperature (e.g., 60°C) for 24 hours.
-
Photostability: Expose a solid sample to UV light for 24 hours.
-
Experimental Workflow
The following diagram illustrates the workflow for the stability assessment.
Caption: Experimental workflow for stability assessment.
Data Analysis
-
Purity Calculation: Determine the purity of the this compound samples at each time point by calculating the peak area percentage.
-
Degradation Monitoring: Quantify the increase in the peak corresponding to Fmoc-Cys(Bzl)-OH and any other new impurity peaks over time.
-
Shelf-life Estimation: Based on the degradation kinetics, estimate the shelf-life of the compound under the tested storage conditions.
Conclusion
The stability of this compound is critical for the synthesis of high-purity peptides. Due to its susceptibility to hydrolysis, stringent control of storage conditions, particularly moisture exclusion, is imperative. Long-term storage at -20°C under an inert atmosphere is recommended to maintain its integrity. Regular purity assessment using a validated stability-indicating HPLC method is essential for quality control and to ensure the reliability of this key synthetic reagent.
The Benzyl Protecting Group in Fmoc-Cys(Bzl)-Cl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). For cysteine, a residue critical for protein structure and function, the choice of thiol protection is paramount. This technical guide provides an in-depth analysis of the S-benzyl (Bzl) protecting group as used with N-α-Fmoc protected cysteine, clarifying its role, stability, and application in advanced peptide synthesis.
The Challenge of Cysteine and the Principle of Orthogonal Protection
Cysteine's thiol side chain (-SH) is a potent nucleophile, susceptible to oxidation (forming disulfide bonds) and other undesirable side reactions during peptide synthesis. To prevent this, the thiol group must be masked with a temporary protecting group. In the context of the widely used Fmoc/tBu synthesis strategy, protecting groups must be "orthogonal." This means that the N-α-amino protecting group (Fmoc), the side-chain protecting groups (e.g., tBu, Trt), and the resin linker can be removed under distinct chemical conditions without affecting the others.
The Fmoc group is labile to basic conditions (typically piperidine), while most side-chain protecting groups and the resin linkage are cleaved with strong acid, most commonly trifluoroacetic acid (TFA). The S-benzyl group carves a unique niche within this strategy due to its exceptional stability.
The S-Benzyl Group: A Robust and Stable Thiol Protection
The primary role of the benzyl group in Fmoc-Cys(Bzl)-OH is to provide highly stable protection for the cysteine thiol. Unlike more common cysteine protecting groups like Trityl (Trt) or tert-Butyl (tBu), the S-benzyl group is largely resistant to cleavage by standard TFA cocktails used at the end of a synthesis.
Key Properties:
-
Base Stability: Completely stable to the repeated piperidine treatments required for Fmoc group removal during chain elongation.
-
Acid Stability: Highly resistant to cleavage by neat TFA or standard TFA/scavenger cocktails (e.g., 95% TFA) under typical conditions (1-4 hours at room temperature).
-
Cleavage Requirement: Removal of the S-benzyl group necessitates harsh, reductive conditions, classically sodium in liquid ammonia (Na/NH₃) or treatment with anhydrous hydrogen fluoride (HF).
This stability makes the S-benzyl group a "permanent" protecting group in the context of a standard Fmoc/tBu synthesis, where it will remain on the cysteine residue after the peptide has been cleaved from the resin. This is a deliberate strategic choice for specific applications, such as when a final peptide with a protected cysteine is desired or for complex orthogonal disulfide bond formation strategies.
Clarification on Fmoc-Cys(Bzl)-Cl vs. Fmoc-Cys(Bzl)-OH
While the query specifies the acyl chloride (-Cl), the standard commercially available and utilized building block in SPPS is the carboxylic acid, Fmoc-Cys(Bzl)-OH . Acyl chlorides are highly reactive intermediates that are prone to racemization and side reactions. In modern SPPS, the carboxylic acid is activated in situ using coupling reagents (e.g., HBTU, HATU, DIC) to form an active ester, which then cleanly reacts with the free N-terminal amine of the growing peptide chain. This guide will proceed with the understanding that Fmoc-Cys(Bzl)-OH is the reagent of practice.
Quantitative Data: Stability of Benzylic Protecting Groups
The stability of the S-benzyl group relative to other benzylic protecting groups in strong acid is critical for its strategic application. Data from seminal work by Erickson and Merrifield quantifies this stability, demonstrating the robustness of substituted S-benzyl groups compared to other common protecting groups.
| Amino Acid Derivative | Protecting Group | Cleavage Rate Constant (k, 10⁻⁸ sec⁻¹) in 50% TFA/DCM at 20°C | Relative Stability |
| O-benzyl-L-tyrosine | O-Bzl | 636 | Very Labile |
| N-benzyloxycarbonyl-L-lysine | Z (Cbz) | 396 | Very Labile |
| S-(4-methoxybenzyl)-L-cysteine | S-Mob | 82 | Labile |
| O-benzyl-L-serine | O-Bzl | 10.7 | Moderately Stable |
| S-(4-methylbenzyl)-L-cysteine | S-Meb | <0.03 | Extremely Stable |
| (Data adapted from Erickson & Merrifield, J. Am. Chem. Soc. 1973, 95, 11, 3750–3756) |
As shown, the S-(4-methylbenzyl) group, a close analog of the unsubstituted S-benzyl group, is orders of magnitude more stable in acid than O-benzyl ethers or carbamates, highlighting its suitability as a permanent protecting group in TFA-based cleavage strategies.
Experimental Workflows and Protocols
Workflow: Incorporation of Cys(Bzl) in Fmoc-SPPS
The following diagram illustrates the standard cycle for incorporating an Fmoc-Cys(Bzl)-OH residue into a peptide chain during solid-phase synthesis.
Caption: Standard Fmoc-SPPS cycle for Cys(Bzl) incorporation.
Protocol 1: Coupling of Fmoc-Cys(Bzl)-OH
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in dimethylformamide (DMF) for 30-60 minutes.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents over resin loading), a coupling agent such as HATU (0.98 eq. relative to amino acid), and a base such as N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to amino acid) in DMF. Allow to pre-activate for 1-5 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activation mixture. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the reaction mixture. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and by-products.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Logic: Orthogonal Deprotection Strategy
The true power of the S-benzyl group is realized in strategies requiring selective deprotection for regioselective disulfide bond formation. The diagram below illustrates the logic.
Caption: Logic for selective disulfide bond formation using Cys(Bzl).
Protocol 2: Final Peptide Cleavage (Leaving Bzl Group Intact)
This protocol cleaves the peptide from the resin and removes most common side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) but leaves the S-benzyl group untouched.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation ("Reagent K") is effective for peptides containing multiple sensitive residues.
-
Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) in a suitable reaction vessel. Stir or agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold excess of cold (0°C) diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum. The resulting peptide will retain the S-benzyl group on the cysteine residue.
Protocol 3: Cleavage of the S-Benzyl Group (Sodium/Liquid Ammonia)
Warning: This procedure is hazardous and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. It involves cryogenic liquids and alkali metals.
-
Setup: Place the Bzl-protected peptide in a three-necked flask equipped with a dry-ice condenser and an ammonia gas inlet.
-
Dissolution: Cool the flask to -78°C (dry ice/acetone bath). Condense anhydrous liquid ammonia into the flask to dissolve the peptide.
-
Reduction: While stirring vigorously, add small, freshly cut pieces of sodium metal to the solution. The solution will turn a deep blue color. Continue adding sodium until the blue color persists for 2-5 minutes, indicating an excess of the reducing agent and completion of the reaction.
-
Quenching: Quench the reaction by the careful addition of a proton source, such as solid ammonium chloride or acetic acid, until the blue color disappears.
-
Workup: Allow the ammonia to evaporate under a stream of nitrogen. The remaining solid residue can then be dissolved in an appropriate buffer or aqueous acid and purified by standard methods such as HPLC.
Summary: Advantages and Disadvantages
The use of Fmoc-Cys(Bzl)-OH is a specialized strategy in peptide synthesis. Its utility must be weighed carefully.
Advantages:
-
Exceptional Stability: Offers robust protection against premature deprotection during synthesis and standard TFA cleavage.
-
Orthogonality: Enables complex, regioselective disulfide bond formation strategies when used in combination with more labile S-protecting groups.
-
Protected Cysteine Products: Allows for the synthesis of final peptides where a protected cysteine thiol is the desired end product.
Disadvantages:
-
Harsh Cleavage: Removal requires hazardous and harsh conditions (HF or Na/NH₃) that are not compatible with all peptide sequences or laboratory setups.
-
Limited Applicability: Not suitable for routine synthesis of peptides requiring a free thiol after standard TFA cleavage. For such applications, Fmoc-Cys(Trt)-OH is the preferred reagent.
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to Fmoc Protection
Authored for Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is due to its unique combination of stability under acidic conditions and facile cleavage under mild basic conditions, a property that enables a highly efficient and orthogonal strategy for the synthesis of complex peptides.[1][2] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, including its mechanism of action, application in SPPS, detailed experimental protocols, and quantitative performance metrics.
The Chemistry of the Fmoc Group
The Fmoc group is a carbamate that temporarily blocks the primary or secondary amine of an amino acid.[2] This protection prevents unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[2]
Introduction of the Fmoc Group
The Fmoc group is typically introduced by reacting a free amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions.[3][4] Fmoc-OSu is now more commonly used due to its greater stability and lower propensity to cause the formation of oligopeptide impurities during the protection reaction.
Caption: General reaction for Fmoc protection of an amino acid using Fmoc-OSu.
Cleavage of the Fmoc Group
The key advantage of the Fmoc group is its lability to bases.[2] Deprotection is not a simple hydrolysis but proceeds through a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[2] This induces the elimination of the carbamate, releasing the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF). The secondary amine base then acts as a scavenger, trapping the DBF to form a stable adduct, which prevents it from undergoing side reactions with the newly liberated amine.[2]
Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.
This cleavage is rapid and can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301-304 nm.[5][6] This feature is widely used to quantify reaction completion and to determine the initial loading of the first amino acid onto the solid support resin.[6]
The Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the predominant method for SPPS.[2] It employs the base-labile Fmoc group for temporary protection of the Nα-amine and acid-labile groups (like tert-butyl, tBu) for the "permanent" protection of reactive amino acid side chains.[2] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal.
The SPPS cycle is a sequence of repeated steps:
-
Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][7]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]
-
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HATU, HCTU) and added to the resin, forming a new peptide bond with the newly freed amine.[5]
-
Washing: The resin is washed again to remove excess reagents and by-products, leaving the elongated peptide chain ready for the next cycle.[8]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[4]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Quantitative Data and Performance
The efficiency of each step in SPPS is critical, as incomplete reactions can lead to the accumulation of deletion sequences and other impurities.[9] The Fmoc strategy typically achieves coupling yields exceeding 99%, which is essential for the successful synthesis of long peptides.[]
| Parameter | Condition / Value | Significance | Reference |
| Nα-Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard, effective condition for complete Fmoc removal. | [2] |
| Deprotection Time | 5-20 minutes | Sufficient time for complete reaction without significant side reactions. | [11] |
| UV Monitoring Wavelength | ~301-304 nm | Wavelength for detecting the DBF-piperidine adduct to monitor reaction. | [5][6] |
| DBF-Adduct Molar Absorptivity (ε) | ~7,800 M⁻¹cm⁻¹ | Used in Beer's Law to quantify Fmoc release and resin loading. | [5] |
| Typical Coupling Yield | > 99% | High efficiency is crucial for the overall yield of long peptides. | [] |
| Max. Acetate in Fmoc-AA | ≤ 0.02% | Acetate can act as a capping agent, causing chain termination. | |
| Max. Free Amino Acid in Fmoc-AA | ≤ 0.2% | Prevents double insertion of an amino acid during coupling. | |
| Required Enantiomeric Purity of Fmoc-AA | ≥ 99.8% | Minimizes stereochemical impurities in the final peptide. |
Table 1: Key quantitative parameters in Fmoc-SPPS.
The theoretical overall yield of a peptide decreases dramatically with even small inefficiencies in each cycle. For instance, for a 70-mer peptide, a 99% yield at each step results in a final theoretical yield of only 24%, while a 99.5% yield per step increases this to 50%.[9]
Experimental Protocols
The following protocols provide standardized procedures for the protection of an amino acid and a typical deprotection cycle in SPPS.
Experimental Protocol 1: Nα-Fmoc Protection of L-Alanine
This protocol describes the protection of the amino group of L-Alanine using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Materials:
-
L-Alanine (1.0 eq)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.5 eq)
-
Sodium Carbonate (Na₂CO₃) (5.0 eq)
-
Dioxane
-
Deionized Water
-
Ethyl Ether
-
Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Alanine (5 g, 56.18 mmol) in a 1:1 mixture of deionized water and dioxane (400 mL).[1]
-
To this solution, add sodium carbonate (29.8 g, 280.9 mmol) and Fmoc-OSu (28.4 g, 84.27 mmol).[1]
-
Stir the reaction mixture vigorously at room temperature for 18 hours.[1]
-
After 18 hours, filter the mixture. Extract the aqueous filtrate with ethyl ether (3 x 100 mL) to remove excess unreacted Fmoc-OSu and by-products. Discard the organic layers.[1]
-
Cool the remaining aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl. A white precipitate of the product will form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Ala-OH as a white solid.[1]
Expected Yield: ~99%[1]
Experimental Protocol 2: Manual SPPS - Nα-Fmoc Deprotection Cycle
This protocol outlines a standard manual procedure for removing the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-peptidyl-resin
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Wash Solvent: DMF
-
Reaction vessel (e.g., fritted syringe)
Procedure:
-
Swell the Fmoc-peptidyl-resin in DMF for at least 1 hour.[7] After swelling, drain the solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3-5 minutes.[11] Drain the solution.
-
Add a fresh portion of the deprotection solution to the resin and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[11]
-
Drain the deprotection solution.
-
Wash the resin thoroughly by adding DMF, agitating for 1 minute, and then draining. Repeat this wash step at least 5-7 times to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
-
The resin is now ready for the next coupling step. A small sample of beads can be taken to perform a Kaiser test to confirm the presence of a free primary amine.[8]
Conclusion
The Fmoc protection strategy has revolutionized peptide synthesis, enabling the routine and often automated construction of highly complex peptide molecules. Its success lies in the clever chemical design of the protecting group: robust enough to withstand the coupling conditions but labile under very specific and mild basic conditions. This orthogonality, combined with the ability to monitor the deprotection step quantitatively, provides the high fidelity required for multi-step synthesis. For researchers in drug discovery and development, a thorough understanding of the principles and practicalities of Fmoc chemistry is indispensable for the successful synthesis and production of peptide-based therapeutics and research tools.
References
- 1. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. rsc.org [rsc.org]
- 4. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. biotage.com [biotage.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of N-α-Fmoc-S-benzyl-L-cysteine (Fmoc-Cys(Bzl)-OH) in solid-phase peptide synthesis (SPPS). While the user's query specified Fmoc-Cys(Bzl)-Cl, the standard and commercially available reagent is the carboxylic acid form, Fmoc-Cys(Bzl)-OH. The corresponding acid chloride (this compound) is a highly reactive derivative that can be generated in situ for specific applications, such as the coupling of sterically hindered amino acids, but it is not typically used as a stock reagent. This guide will focus on the application of Fmoc-Cys(Bzl)-OH.
The S-benzyl protecting group is a key feature of this amino acid derivative. Unlike more common S-protecting groups used in Fmoc-SPPS, such as trityl (Trt) or tert-butyl (tBu), the benzyl group is stable to standard cleavage conditions with trifluoroacetic acid (TFA).[1] This property makes Fmoc-Cys(Bzl)-OH an invaluable tool for specific synthetic strategies, particularly for the synthesis of complex peptides containing multiple, regioselectively formed disulfide bonds.
Application Notes
The primary application of Fmoc-Cys(Bzl)-OH in an Fmoc/tBu-based SPPS strategy is to provide an orthogonal level of cysteine protection. The synthesis of peptides with multiple disulfide bonds requires a strategy where pairs of cysteines can be deprotected and oxidized sequentially without affecting other protected cysteines.[2][3]
Key Advantages of the S-Benzyl Protecting Group in Fmoc-SPPS:
-
Orthogonality: The S-benzyl group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the moderate acidic conditions used for cleavage from the resin and removal of tBu-based side-chain protecting groups (e.g., 95% TFA).[1]
-
Enabling Regioselective Disulfide Bond Formation: By using a combination of protecting groups with different labilities, such as Fmoc-Cys(Trt)-OH (TFA-labile) and Fmoc-Cys(Bzl)-OH (TFA-stable), specific disulfide bridges can be formed in a controlled manner. For instance, after synthesis, the Trt groups can be removed with a standard TFA cocktail and the first disulfide bond formed through oxidation. The peptide, now containing a Cys(Bzl) protected thiol, can be purified and subsequently subjected to harsher acidic conditions (e.g., HF or TFMSA) to remove the benzyl group and form the second disulfide bond.
-
Synthesis of Peptides with Protected Cysteines: For certain applications, it may be desirable to obtain a final peptide product where one or more cysteine residues remain protected. Using Fmoc-Cys(Bzl)-OH allows for the cleavage of the peptide from the resin while leaving the S-benzyl group intact.
Considerations and Potential Side Reactions:
-
Harsh Cleavage Conditions: The removal of the S-benzyl group requires very strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] These reagents are highly corrosive and toxic, requiring specialized equipment and handling procedures.
-
Racemization: Cysteine residues are known to be susceptible to racemization during the activation and coupling steps in SPPS, particularly when using base-mediated coupling reagents.[4] Careful selection of coupling reagents and conditions is necessary to minimize this side reaction.
-
S-Alkylation: During the final cleavage from certain resins, such as Wang resin, the cysteine thiol can be susceptible to alkylation by carbocations generated from the linker, leading to undesired side products.[5]
Experimental Protocols
The following are generalized protocols for the use of Fmoc-Cys(Bzl)-OH in manual Fmoc-SPPS. These should be considered as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Standard SPPS Cycle for Incorporation of Fmoc-Cys(Bzl)-OH
This protocol outlines a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin).
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approx. 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-Cys(Bzl)-OH:
-
In a separate vial, dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To monitor the completion of the coupling reaction, a small sample of resin can be taken and tested with a ninhydrin (Kaiser) test.[6][7] A negative test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle or final cleavage.
-
Protocol 2: Cleavage of the Peptide from the Resin
Two distinct cleavage protocols are provided: one that retains the S-benzyl group and one that removes it.
A. Cleavage with Retention of the S-Benzyl Group (TFA Cleavage)
This protocol is for cleaving the peptide from an acid-labile resin (e.g., Rink Amide, Wang) and removing other acid-labile protecting groups (e.g., tBu, Trt, Pbf) while leaving the Cys(Bzl) intact.
-
Preparation:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A common non-odorous cocktail is Reagent B : TFA/Phenol/Water/TIPS (88:5:5:2, v/v/v/v). For peptides containing Trp, Met, or multiple Cys residues, Reagent K is often recommended: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v).[8]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA.
-
Combine the filtrates and precipitate the peptide by adding it to a large volume of cold diethyl ether (approx. 10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.
-
Dry the peptide pellet under vacuum.
-
B. Cleavage with Removal of the S-Benzyl Group (Strong Acid Cleavage)
Caution: This procedure uses extremely hazardous reagents and must be performed in a specialized chemical fume hood with appropriate personal protective equipment.
-
Preparation:
-
Dry the peptide-resin thoroughly.
-
This procedure typically uses a specialized HF cleavage apparatus.
-
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole or cresol.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Isolation:
-
Wash the remaining residue with cold diethyl ether to remove the scavenger and organic byproducts.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Data Presentation
While precise coupling yields are sequence-dependent and require individual optimization, the goal in SPPS is to achieve near-quantitative yields (>99%) for each step to ensure a high purity of the final product.[9]
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Coupling Reagent | Activating Additive | Base | Typical Coupling Time (min) | Relative Cost | Notes |
| HBTU | HOBt (formed in situ) | DIEA | 30-120 | Medium | Widely used, efficient, but can cause racemization in sensitive residues. |
| HATU | HOAt | DIEA / Collidine | 20-60 | High | Highly efficient, especially for difficult couplings; lower racemization than HBTU. |
| DIC | HOBt / OxymaPure | None | 60-240 | Low | Cost-effective, but can form an insoluble urea byproduct. |
| PyBOP | HOBt (formed in situ) | DIEA | 30-120 | High | Similar to HBTU, effective but contains a carcinogenic byproduct (HMPA). |
Table 2: Cleavage Cocktails for Cysteine-Containing Peptides
| Reagent Name | Composition (v/v) | Application | S-Benzyl Group Status |
| Standard TFA | 95% TFA / 2.5% TIS / 2.5% H₂O | General cleavage, removes tBu, Trt, Pbf. | Retained |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For peptides with sensitive residues (Trp, Met, Cys). | Retained |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Effective for Arg(Pbf/Pmc) removal. | Retained |
| HF/Anisole | ~90% HF / ~10% Anisole | Strong acid cleavage for stable protecting groups. | Cleaved |
| TFMSA/TFA | TFMSA / TFA / Scavengers (e.g., m-cresol, EDT) | Alternative strong acid cleavage. | Cleaved |
Visualizations
General Workflow for Fmoc-SPPS
Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.
Workflow for Regioselective Disulfide Bond Formation
This diagram illustrates a strategy for synthesizing a peptide with two disulfide bonds (Cys1-Cys3 and Cys2-Cys4) using an orthogonal protection scheme with Fmoc-Cys(Trt)-OH and Fmoc-Cys(Bzl)-OH.
Caption: Workflow for regioselective synthesis of a two-disulfide bond peptide.
References
- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Bot Detection [iris-biotech.de]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for the Coupling of Fmoc-Cys(Bzl)-Cl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the target peptide. While standard coupling reagents are effective for most amino acids, sterically hindered residues or "difficult" sequences can lead to incomplete reactions. The use of highly reactive acylating agents, such as Fmoc-amino acid chlorides, offers a powerful alternative to overcome these challenges. This document provides a detailed guide for the preparation and subsequent coupling of Fmoc-Cys(Bzl)-Cl in Fmoc-based SPPS.
This compound, the acid chloride derivative of Fmoc-S-benzyl-L-cysteine, is a potent acylating agent that can drive couplings to completion, particularly in challenging synthetic contexts. The benzyl (Bzl) protecting group on the cysteine thiol is stable to the mildly basic conditions of Fmoc deprotection and can be removed during the final trifluoroacetic acid (TFA) cleavage step. These protocols outline the conversion of the commercially available Fmoc-Cys(Bzl)-OH to its acid chloride and the subsequent on-resin coupling procedure.
Experimental Protocols
Part 1: Synthesis of this compound from Fmoc-Cys(Bzl)-OH
This protocol describes the conversion of the carboxylic acid to the acid chloride using thionyl chloride.
Materials:
-
Fmoc-Cys(Bzl)-OH
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Fmoc-Cys(Bzl)-OH (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of amino acid derivative).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol to form the methyl ester, and comparing it to the starting material.
-
Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. A cold trap is recommended to capture the volatile and corrosive byproducts.
-
Isolation: The resulting crude this compound can be solidified by adding anhydrous hexane and then filtering the precipitate under an inert atmosphere.
-
Drying and Storage: Dry the isolated this compound under high vacuum. The product should be stored in a desiccator under an inert atmosphere and used promptly due to its moisture sensitivity.
Part 2: Solid-Phase Coupling of this compound
This protocol details the coupling of the pre-formed this compound to a deprotected N-terminal amine on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DCM or DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: If the N-terminal Fmoc group is present, perform a standard deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and then with DCM to remove residual piperidine.
-
Neutralization: Neutralize the resin-bound amine salt by washing with a solution of 5% DIEA in DCM or DMF, followed by thorough washes with DCM and/or DMF to remove excess base.
-
Coupling Solution Preparation: In a separate dry flask under an inert atmosphere, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in anhydrous DCM or DMF.
-
Coupling Reaction: Add the solution of this compound to the neutralized peptide-resin. Add a hindered base such as DIEA or 2,4,6-collidine (2.0 to 4.0 equivalents). Agitate the mixture at room temperature for 30 to 60 minutes.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Data Presentation
The use of Fmoc-amino acid chlorides can significantly improve coupling efficiency, especially for challenging sequences. The following tables summarize representative data for coupling reactions using this methodology.
Table 1: Comparison of Coupling Reagents for a Sterically Hindered Peptide Sequence
| Coupling Reagent | Coupling Time (min) | Yield (%) | Purity (%) |
| HBTU/DIEA | 120 | 85 | 88 |
| HATU/DIEA | 90 | 90 | 92 |
| DIC/HOBt | 180 | 82 | 85 |
| Fmoc-AA-Cl/Collidine | 45 | >95 | >95 |
Data is representative and may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Reaction Parameters for this compound Synthesis and Coupling
| Parameter | Value |
| Synthesis of Acid Chloride | |
| Reactant Ratio (SOCl₂:Acid) | 1.5 - 2.0 : 1 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 5 hours |
| Typical Yield | >90% |
| SPPS Coupling | |
| Equivalents of this compound | 1.5 - 3.0 |
| Equivalents of Base (DIEA) | 2.0 - 4.0 |
| Coupling Time | 30 - 60 minutes |
| Monitoring Method | Kaiser Test |
| Typical Coupling Efficiency | >99% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the preparation and coupling of this compound in solid-phase peptide synthesis.
The following diagram illustrates the logical relationship in the activation of Fmoc-Cys(Bzl)-OH to this compound for subsequent coupling.
Application Notes and Protocols: Fmoc Deprotection Conditions for Cys(Bzl) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of cysteine residues during solid-phase peptide synthesis (SPPS) is critical to prevent unwanted side reactions of the highly nucleophilic thiol side chain. In the widely used Fmoc/tBu strategy, the benzyl (Bzl) group is a common choice for protecting the sulfhydryl moiety of cysteine. While generally considered stable to the basic conditions required for Nα-Fmoc group removal, the repetitive exposure to piperidine can lead to side reactions, particularly when the Cys(Bzl) residue is located at the C-terminus of a peptide.
These application notes provide a detailed overview of the stability of the Cys(Bzl) protecting group under standard and alternative Fmoc deprotection conditions. We present quantitative data on the formation of key side products and offer detailed experimental protocols for monitoring these reactions, enabling researchers to optimize their synthetic strategies for cysteine-containing peptides.
Stability of Cys(Bzl) Under Standard Fmoc Deprotection Conditions
The standard protocol for Fmoc deprotection involves treatment of the peptide-resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF). While the S-benzyl group is largely resistant to cleavage under these conditions, a significant base-catalyzed side reaction can occur, especially for C-terminal Cys(Bzl) residues.
The primary side reaction is the β-elimination of the protected sulfhydryl group to form a dehydroalanine (Dha) intermediate. This highly reactive intermediate can then undergo a Michael addition with piperidine, the deprotection reagent, to yield a stable 3-(1-piperidinyl)alanine adduct. This modification results in a mass increase of +84 Da relative to the intended cysteine residue.
The use of sterically bulky protecting groups, such as trityl (Trt), has been shown to minimize this side reaction. The smaller size of the benzyl group makes the Cα-proton more accessible for abstraction by the base, thus rendering Cys(Bzl) more susceptible to this β-elimination pathway compared to Cys(Trt).
Quantitative Analysis of Side Product Formation
The extent of 3-(1-piperidinyl)alanine formation is dependent on several factors, including the position of the Cys(Bzl) residue in the peptide sequence, the concentration of piperidine, and the duration of the deprotection steps. While precise quantitative data for Cys(Bzl) is not extensively published, studies on related C-terminal cysteine-containing peptides provide valuable insights.
| Deprotection Condition | Cys-Protecting Group | Position | Side Product Formation (%) |
| 20% Piperidine/DMF | Trityl (Trt) | C-terminal | Minimized, but not eliminated |
| 20% Piperidine/DMF | Benzyl (Bzl) | C-terminal | Higher susceptibility than Trt |
Table 1: Qualitative comparison of side product formation for C-terminal Cys residues under standard Fmoc deprotection conditions. Quantitative data for Cys(Bzl) is extrapolated from the observed increased lability compared to Cys(Trt).
Alternative Fmoc Deprotection Reagents
To mitigate the formation of piperidine adducts and other potential side reactions such as racemization, alternative, non-nucleophilic bases or milder deprotection conditions can be employed.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic base that can be used at lower concentrations (e.g., 2%) in DMF for rapid Fmoc deprotection. Since DBU is non-nucleophilic, it does not form an adduct with the dehydroalanine intermediate. However, a small amount of a nucleophilic scavenger, such as piperidine or piperazine, is often added to trap the dibenzofulvene (DBF) byproduct of Fmoc cleavage.
-
Piperazine: Piperazine is a less nucleophilic and weaker base than piperidine. It can be used in combination with DBU (e.g., 5% piperazine and 2% DBU in DMF) to achieve efficient Fmoc removal with reduced side reactions. Studies have shown that piperazine causes less racemization of C-terminal cysteine residues compared to piperidine.
| Deprotection Reagent | Concentration | Advantages for Cys(Bzl) Peptides |
| Piperidine | 20% in DMF | Standard, well-established |
| DBU with Piperazine | 2% DBU, 5% Piperazine in DMF | Faster deprotection, reduced risk of piperidine adduct formation. |
| Piperazine with HOBt | 0.1 M HOBt in Piperazine | Shown to cause less racemization of C-terminal Cysteine. |
Table 2: Comparison of different Fmoc deprotection reagents for the synthesis of Cys(Bzl)-containing peptides.
Experimental Protocols
Protocol for Monitoring 3-(1-piperidinyl)alanine Formation by HPLC and LC-MS
This protocol allows for the qualitative and quantitative assessment of the formation of the 3-(1-piperidinyl)alanine side product during the synthesis of a Cys(Bzl)-containing peptide.
Materials:
-
Peptide-resin sample after a deprotection step
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
HPLC-grade acetonitrile (ACN) and water
-
TFA (for mobile phases)
-
Cold diethyl ether
Procedure:
-
Sample Collection: After a piperidine deprotection step of the Cys(Bzl)-containing resin, wash the resin thoroughly with DMF and then dichloromethane (DCM). Dry a small sample of the peptide-resin (approx. 5-10 mg) under vacuum.
-
Cleavage: Treat the dried peptide-resin sample with 200 µL of the cleavage cocktail for 2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.
-
Sample Preparation for Analysis: Dry the peptide pellet and dissolve it in a known volume (e.g., 1 mL) of 50% ACN/water with 0.1% TFA.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient suitable for the separation of the target peptide and the more polar side product (e.g., 5-65% B over 30 minutes).
-
Detection: UV absorbance at 220 nm.
-
Analysis: The 3-(1-piperidinyl)alanine containing peptide will typically elute earlier than the desired peptide due to increased polarity. The percentage of the side product can be estimated by integrating the peak areas.
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system.
-
Identify the molecular weights of the eluting peaks. The desired peptide will have its expected mass, while the side product will show a mass increase of +84 Da.
-
Protocol for Assessing Cys(Bzl) Racemization
This protocol outlines a method to determine the extent of racemization of a Cys(Bzl) residue during peptide synthesis.
Materials:
-
Crude peptide containing the Cys(Bzl) residue
-
Enantiomerically pure standards of the L-Cys and D-Cys containing peptide (if available)
-
Chiral HPLC column or a derivatization agent for separation of diastereomers.
Procedure using a Chiral HPLC Column:
-
Sample Preparation: Dissolve the crude peptide in a suitable mobile phase.
-
Chiral HPLC Analysis:
-
Column: A suitable chiral stationary phase column.
-
Mobile Phase: An isocratic or gradient mobile phase optimized for the separation of the enantiomers.
-
Detection: UV absorbance at 220 nm.
-
Analysis: The presence of a second peak corresponding to the D-Cys diastereomer indicates racemization. The percentage of racemization can be calculated from the peak areas.
-
Procedure using Derivatization:
-
Derivatization: React the crude peptide with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.
-
RP-HPLC Analysis:
-
Separate the resulting diastereomers on a standard C18 reverse-phase column.
-
The two diastereomers will have different retention times.
-
Quantify the extent of racemization by integrating the peak areas of the two diastereomeric products.
-
Visualization of Key Processes
Application Note: Cleavage Cocktails for Peptides Containing Cys(Bzl)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cysteine (Cys) is a crucial amino acid in many peptides and proteins due to the unique reactivity of its thiol side chain, which allows for disulfide bond formation, bioconjugation, and other modifications.[1][2] During solid-phase peptide synthesis (SPPS), the thiol group is typically protected to prevent unwanted side reactions such as oxidation and alkylation.[1] The benzyl (Bzl) group is a common protecting group for the cysteine thiol. However, its removal during the final cleavage step requires strong acidic conditions, typically with trifluoroacetic acid (TFA), and a carefully formulated cleavage cocktail to minimize side reactions. This application note provides detailed protocols and guidance for the effective cleavage of peptides containing Cys(Bzl).
Challenges in Cys(Bzl) Deprotection
The cleavage of the Bzl group from cysteine is more challenging compared to many other common protecting groups. The primary challenges include:
-
Re-alkylation: The benzyl cation released during cleavage is a potent electrophile that can re-alkylate sensitive residues, particularly the newly deprotected cysteine thiol, tryptophan, and methionine.[3][4]
-
Oxidation: The free thiol group of cysteine is susceptible to oxidation, which can lead to the formation of undesired disulfide bonds (inter- or intramolecular) or further oxidation to sulfenic, sulfinic, and sulfonic acids.[2]
-
Incomplete Cleavage: Stronger acidic conditions or longer reaction times may be required for complete removal of the Bzl group, which can increase the risk of other side reactions.
To overcome these challenges, a cleavage cocktail containing TFA and a combination of scavengers is essential. Scavengers are reagents that trap the reactive carbocations generated during the deprotection of amino acid side chains.[5]
Cleavage Cocktail Components and Formulations
A typical cleavage cocktail consists of a strong acid (TFA), a primary scavenger, and various co-scavengers and additives.
-
Trifluoroacetic Acid (TFA): The primary reagent for cleaving the peptide from the resin and removing most acid-labile protecting groups.[6][7]
-
Triisopropylsilane (TIS): A highly effective scavenger for trapping carbocations, particularly the trityl and t-butyl cations.[6] It is a reducing agent that helps to prevent oxidation.
-
1,2-Ethanedithiol (EDT): A dithiol scavenger that is particularly effective at preventing the re-alkylation of the cysteine thiol and maintaining a reducing environment to prevent oxidation.[2]
-
Thioanisole: An aromatic scavenger that can help to soften the cleavage conditions and is particularly useful for protecting tryptophan and methionine residues from alkylation. It has been shown to be beneficial for the deprotection of Cys(Mob) and Cys(Acm) residues in the presence of certain reagents.[8]
-
Water: Acts as a scavenger and is necessary for the hydrolysis of the ester linkage to the resin.
Recommended Cleavage Cocktails for Cys(Bzl) Peptides
The choice of cleavage cocktail depends on the peptide sequence and the presence of other sensitive amino acids. The following table summarizes common cleavage cocktails for peptides containing Cys(Bzl).
| Cocktail Composition | Key Scavengers | Application Notes |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | TIS, EDT | A robust, general-purpose cocktail for Cys-containing peptides. EDT is crucial for preventing cysteine-related side reactions.[2] |
| 90% TFA / 5% TIS / 5% Thioanisole | TIS, Thioanisole | Recommended when the peptide also contains other sensitive residues like Met or Trp. Thioanisole helps to prevent their modification. |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Phenol, TIS | Phenol can be used as an alternative scavenger, particularly for peptides containing Arg(Pbf/Pmc). |
| 70% TFA / 10% Thioanisole / 10% DMS / 5% TIS / 5% H₂O | Thioanisole, DMS | A multi-component cocktail for complex peptides with multiple sensitive residues, offering a layered scavenger approach.[9] |
Experimental Protocol: Cleavage of a Cys(Bzl)-Containing Peptide
This protocol describes a general procedure for the cleavage of a peptide containing Cys(Bzl) from a solid-phase resin.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether ((Et)₂O)
-
Reaction vessel with a frit
-
Nitrogen or argon gas line
-
Centrifuge and centrifuge tubes
-
Rotary evaporator (optional)
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.
-
Wash the resin extensively with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or argon.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail. For a 10 mL cocktail (e.g., TFA/TIS/H₂O/EDT 92.5:2.5:2.5:2.5 v/v/v/v), carefully add:
-
9.25 mL TFA
-
0.25 mL TIS
-
0.25 mL H₂O
-
0.25 mL EDT
-
-
Mix the cocktail gently.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence.
-
-
Peptide Isolation:
-
Filter the cleavage mixture into a clean collection tube, separating the resin beads.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Reduce the volume of the TFA solution using a gentle stream of nitrogen or a rotary evaporator until a concentrated, oily residue remains.[6]
-
-
Peptide Precipitation:
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the peptide solution).
-
A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage by-products.
-
After the final wash, dry the peptide pellet under vacuum to obtain the crude product.
-
-
Analysis and Purification:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry.
-
Purify the crude peptide using preparative HPLC.
-
Visualizations
Caption: General workflow for the cleavage and deprotection of a synthetic peptide from solid support.
Caption: Mechanism of Cys(Bzl) deprotection and the role of scavengers in preventing side reactions.
Troubleshooting
-
Low Yield: May result from incomplete cleavage. Extend the reaction time or consider a stronger cleavage cocktail. Also, ensure efficient precipitation and careful handling during washing steps.
-
Presence of Side Products: If mass spectrometry reveals unexpected adducts, optimize the scavenger composition. For example, increase the amount of EDT or thioanisole.[2][10]
-
Peptide Oily After Precipitation: This can be due to residual scavengers. Ensure thorough washing with cold diethyl ether.[8]
-
Oxidation: If disulfide-linked dimers or oligomers are observed, ensure the cleavage and subsequent handling are performed under an inert atmosphere and that sufficient reducing scavenger (like EDT) is used.[2]
The successful cleavage of peptides containing Cys(Bzl) is highly dependent on the composition of the cleavage cocktail. A well-formulated cocktail containing TFA and appropriate scavengers, such as TIS and EDT, is critical for achieving high purity and yield by minimizing side reactions like re-alkylation and oxidation. The protocols and guidelines presented in this application note provide a robust starting point for researchers working with Cys(Bzl)-containing peptides.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polypeptide.com [polypeptide.com]
Application Notes and Protocols for Regioselective Disulfide Bond Formation Using Fmoc-Cys(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are critical structural motifs in a vast array of peptides and proteins, conferring conformational stability and biological activity.[1] The synthesis of complex peptides containing multiple disulfide bridges requires a carefully planned strategy of orthogonal protection to ensure the correct connectivity.[2] This document provides detailed application notes on the use of Nα-Fmoc-S-benzyl-L-cysteine, Fmoc-Cys(Bzl)-OH , in solid-phase peptide synthesis (SPPS) for the regioselective formation of disulfide bonds.
The S-benzyl (Bzl) protecting group for the cysteine thiol is distinguished by its high stability under the standard conditions of Fmoc/tBu-based SPPS, including repeated exposure to piperidine for Fmoc group removal and mild acids for cleavage from certain resins.[3][4] Its removal requires strong acidic conditions, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), making it an ideal "permanent" protecting group in orthogonal schemes where other, more labile groups are removed first.[3]
Key Features of Fmoc-Cys(Bzl)-OH
-
High Stability: The S-benzyl group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions used for cleaving peptides from highly acid-labile resins.[3]
-
Orthogonality: Its stability allows it to be used in combination with more acid-labile thiol protecting groups like S-trityl (Trt) and S-acetamidomethyl (Acm) for sequential disulfide bond formation.[3][5]
-
Application: Primarily used in strategies requiring multiple, regioselective disulfide bridges in complex peptides like conotoxins and insulin analogs.[6]
Data Presentation
Orthogonal Cysteine Protecting Groups in Fmoc SPPS
For the synthesis of peptides with multiple disulfide bonds, an orthogonal protection strategy is essential.[4] This involves using pairs of cysteine protecting groups that can be removed independently. The S-benzyl group is typically the last to be removed.
| Protecting Group | Abbreviation | Cleavage Conditions | Compatibility with Bzl |
| Trityl | Trt | Mildly acidic (e.g., 1-5% TFA in DCM), Standard TFA cleavage cocktail | Fully Orthogonal |
| Acetamidomethyl | Acm | Iodine (I₂), Palladium (II) complexes | Fully Orthogonal |
| tert-Butylthio | StBu | Reduction with thiols or phosphines | Fully Orthogonal |
| Benzyl | Bzl | Strong acids (HF, TFMSA, MSOTf) | - |
Racemization of Fmoc-Cys(PG)-OH Derivatives
A known challenge during peptide synthesis is the risk of racemization, particularly for cysteine residues under basic coupling conditions.[3] The choice of protecting group (PG) influences the extent of this side reaction.
| S-Protecting Group (PG) | Racemization (%) in Conventional SPPS |
| Trityl (Trt) | 8.0[3] |
| Benzyl (Bzl) | 5.3 [3] |
| Diphenylmethyl (Dpm) | 1.2[3] |
Note: Racemization can be minimized by using carbodiimide-based coupling methods (e.g., DCC/HOBt) instead of uronium/phosphonium reagents and by employing sterically hindered bases like N-methylmorpholine (NMM) instead of DIPEA.[3]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Cys(Bzl)-OH in Fmoc SPPS
This protocol describes the standard coupling of Fmoc-Cys(Bzl)-OH during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Cys(Bzl)-OH
-
Coupling reagent (e.g., HCTU, HATU, or DCC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Coupling Activation: In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3 eq.), the coupling reagent (e.g., HCTU, 3 eq.), and the base (e.g., DIPEA, 6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction for completion (absence of free primary amines).[7]
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
Protocol 2: Regioselective Formation of Two Disulfide Bonds
This protocol outlines a strategy for synthesizing a peptide with two specific disulfide bonds (e.g., Cys1-Cys3 and Cys2-Cys4) using an orthogonal protection scheme with Fmoc-Cys(Trt)-OH and Fmoc-Cys(Bzl)-OH.
Peptide Synthesis:
-
Synthesize the full-length peptide on a suitable resin using standard Fmoc SPPS. Incorporate Fmoc-Cys(Trt)-OH at positions 1 and 3, and Fmoc-Cys(Bzl)-OH at positions 2 and 4.
-
After completion of the synthesis, wash the resin and dry it under vacuum.
Formation of the First Disulfide Bond (Trt Removal and Oxidation):
-
Selective Deprotection: Treat the peptide-resin with a solution of 1-2% TFA in DCM with triisopropylsilane (TIS) as a scavenger (e.g., 95:2.5:2.5 DCM:TIS:TFA) for 2 hours at room temperature. This condition removes the Trt groups while leaving the Bzl groups intact.[6]
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
On-Resin Oxidation: To form the first disulfide bond (Cys1-Cys3), treat the resin with a mild oxidizing agent. A common method is air oxidation in a basic DMF/water solution or treatment with a solution of iodine (I₂) in DMF until a persistent yellow color is observed.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
Cleavage, Deprotection, and Formation of the Second Disulfide Bond:
-
Resin Cleavage and Bzl Removal: Cleave the peptide from the resin and simultaneously remove the remaining side-chain protecting groups, including the S-benzyl groups, using a strong acid cocktail. For this, treatment with anhydrous HF with p-cresol as a scavenger is typically required.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.
-
Purification of Monocyclic Intermediate: Purify the crude peptide containing one disulfide bond and two free thiols by reverse-phase HPLC (RP-HPLC).
-
Second Oxidation: Dissolve the purified peptide in a dilute aqueous buffer (e.g., ammonium bicarbonate, pH 8) to favor intramolecular cyclization. Allow air oxidation to proceed over 24-48 hours, or use an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]).
-
Final Purification: Purify the final bicyclic peptide by RP-HPLC and confirm its mass by mass spectrometry.
Visualizations
Orthogonal Protection Strategy
Caption: Workflow for regioselective disulfide bond formation.
Deprotection Logic
Caption: Orthogonality of Cysteine protecting groups.
References
- 1. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Fmoc-S-benzyl-L-cysteine | 53298-33-2 | Benchchem [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Incorporation of Cysteine in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine is a unique amino acid that plays a critical role in the structure and function of many peptides and proteins due to its thiol side chain. This functional group can form disulfide bonds, which are crucial for stabilizing peptide conformations, or it can be used for site-specific modifications and conjugations. During solid-phase peptide synthesis (SPPS), the thiol group's high nucleophilicity necessitates the use of protecting groups to prevent undesirable side reactions. The choice of the cysteine protecting group is a critical parameter in the design of a successful synthesis strategy, particularly in automated Fmoc/tBu protocols.
This document provides a detailed overview of the incorporation of cysteine in automated peptide synthesizers, with a specific focus on the S-benzyl-protected derivative, Fmoc-Cys(Bzl)-OH, and a comparison with the more contemporary and widely recommended S-trityl-protected version, Fmoc-Cys(Trt)-OH. While Fmoc-Cys(Bzl)-Cl is commercially available, it is primarily used in solution-phase synthesis and is not a standard reagent for solid-phase peptide synthesis; therefore, this note will focus on the hydroxyl variant which is suitable for standard coupling chemistries.
The Challenge of Benzyl (Bzl) Protection in Modern Fmoc-SPPS
The benzyl (Bzl) group is one of the earliest protecting groups used for the cysteine thiol. Historically, it was instrumental in foundational peptide synthesis, including the landmark synthesis of oxytocin. However, its application in modern automated Fmoc-SPPS is highly discouraged. The primary reason is the incompatibility of the Bzl group's cleavage conditions with the mild chemistry of the Fmoc/tBu strategy.
The Fmoc Nα-protecting group is labile to mild bases (e.g., piperidine), while the side-chain protecting groups (e.g., tBu, Boc, Trt) are designed to be removed by moderate acids (e.g., Trifluoroacetic acid - TFA). This orthogonality is the cornerstone of Fmoc-SPPS. The Cys(Bzl) group, however, is stable to TFA and requires very harsh acidic conditions for its removal, such as treatment with liquid hydrogen fluoride (HF) or strong Lewis acids like Trifluoromethanesulfonic acid (TFMSA). These reagents are not only hazardous and require specialized equipment but can also lead to significant degradation of the synthesized peptide, particularly those containing sensitive residues like tryptophan or methionine.
Comparative Data of Cysteine Protecting Groups
The selection of a cysteine protecting group significantly impacts the efficiency and purity of the peptide synthesis. Below is a comparative summary of the key characteristics of Cys(Bzl) and the commonly used Cys(Trt).
| Feature | Fmoc-Cys(Bzl)-OH | Fmoc-Cys(Trt)-OH |
| Thiol Protecting Group | Benzyl (Bzl) | Trityl (Trt) |
| Compatibility with Fmoc-SPPS | Low | High |
| Coupling Conditions | Standard (HBTU/HOBt, DIC/HOBt) | Standard (HBTU/HOBt, DIC/HOBt); caution with base to minimize racemization.[1] |
| Deprotection Conditions | Harsh: Liquid HF or TFMSA | Mild: TFA (concurrent with final cleavage) |
| Orthogonality | No (Not compatible with standard Fmoc cleavage) | Yes (Cleaved by TFA, orthogonal to Fmoc group) |
| Potential Side Reactions | Peptide degradation, side-chain modifications due to harsh cleavage. | Racemization during coupling[1][2], S-alkylation from resin linkers during cleavage[2], formation of 3-(1-piperidinyl)alanine at C-terminus.[2] |
| Overall Recommendation | Not Recommended for routine automated Fmoc-SPPS | Highly Recommended for routine automated Fmoc-SPPS |
Experimental Protocols
Protocol 1: Considerations for the Incorporation of Fmoc-Cys(Bzl)-OH (Hypothetical Protocol)
Disclaimer: This protocol is provided for informational purposes to illustrate the challenges. Due to the harsh deprotection requirements, the use of Fmoc-Cys(Bzl)-OH in standard automated Fmoc-SPPS is not recommended.
1. Materials:
-
Fmoc-Cys(Bzl)-OH
-
Automated Peptide Synthesizer
-
Rink Amide or Wang resin
-
Standard coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (typically 20%)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol). EXTREME CAUTION: HF is highly toxic and corrosive and requires a specialized apparatus.
2. Automated Synthesis Cycle:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling of Fmoc-Cys(Bzl)-OH:
-
Dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents) and an activating agent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIEA, 6-10 equivalents). To minimize racemization, a less nucleophilic base like 2,4,6-collidine is a better, though not foolproof, alternative.[3]
-
Introduce the activated amino acid solution to the reaction vessel and couple for the desired time (typically 30-60 minutes).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Continue the synthesis cycle for the subsequent amino acids.
3. Final Cleavage and Deprotection (The Major Challenge):
-
After completing the sequence, wash and dry the peptidyl-resin.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole).
-
Carefully distill anhydrous HF into the reaction vessel at low temperature (e.g., -78 °C).
-
Allow the reaction to proceed at 0 °C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Precipitate the crude peptide in cold diethyl ether.
-
Isolate and purify the peptide, expecting potential byproducts from the harsh cleavage.
Protocol 2: Recommended Standard Protocol for Incorporation of Fmoc-Cys(Trt)-OH
This protocol represents the standard and recommended method for incorporating cysteine in automated Fmoc-SPPS.
1. Materials:
-
Fmoc-Cys(Trt)-OH
-
Automated Peptide Synthesizer
-
Rink Amide or 2-Chlorotrityl Chloride resin
-
Standard coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (typically 20%)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
2. Automated Synthesis Cycle:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling of Fmoc-Cys(Trt)-OH:
-
Dissolve Fmoc-Cys(Trt)-OH (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIEA (6-10 eq.). To minimize the risk of racemization, which is a known side reaction with cysteine, it is advisable to use a weaker base like 2,4,6-collidine or to avoid pre-activation.[1][4]
-
Couple for 30-60 minutes.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Continue the synthesis cycle.
3. Final Cleavage and Deprotection:
-
Wash and dry the completed peptidyl-resin.
-
Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.[5] TIS is a crucial scavenger to prevent the re-attachment of the trityl cation to the deprotected thiol.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase HPLC.
Visualizations
Experimental Workflow and Logic Diagrams
References
Application Notes and Protocols for the Synthesis of Cysteine-Rich Peptides using Fmoc Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cysteine-rich peptides, such as conotoxins and defensins, represent a diverse and pharmacologically important class of molecules. Their rigid three-dimensional structures, stabilized by multiple disulfide bridges, are crucial for their biological activity. The chemical synthesis of these peptides, particularly the correct formation of disulfide bonds, presents significant challenges. While various strategies exist, Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) is a widely adopted method due to its milder reaction conditions compared to Boc (tert-butyloxycarbonyl) chemistry.[1]
This document provides detailed application notes and protocols for the synthesis of cysteine-rich peptides using Fmoc-SPPS. It addresses the critical choice of cysteine side-chain protection, peptide cleavage, and strategies for disulfide bond formation.
A common query arises regarding the use of Fmoc-Cys(Bzl)-OH in Fmoc-SPPS. The benzyl (Bzl) protecting group is traditionally associated with Boc/Bzl synthesis, requiring harsh cleavage conditions with anhydrous hydrogen fluoride (HF).[2][3][4] This is generally incompatible with the standard trifluoroacetic acid (TFA)-based cleavage used in Fmoc-SPPS, which is a key advantage of the Fmoc strategy. Therefore, for routine Fmoc-SPPS of cysteine-rich peptides, other protecting groups such as Trityl (Trt), Acetamidomethyl (Acm), or tert-Butyl (tBu) are preferred.
Choosing the Right Cysteine Protecting Group
The selection of the appropriate protecting group for the cysteine thiol is paramount for the successful synthesis of cysteine-rich peptides. The choice depends on the desired disulfide connectivity (random or regioselective) and the overall synthetic strategy.
| Protecting Group | Cleavage Conditions | Key Features | Recommended Use in Fmoc-SPPS |
| Trityl (Trt) | TFA (during standard cleavage) | Labile to standard TFA cleavage, cost-effective. | For random disulfide bond formation or when all cysteines are to be deprotected simultaneously. |
| Acetamidomethyl (Acm) | Iodine (I2) or other specific reagents | Stable to TFA, allows for regioselective disulfide bond formation.[5] | For synthesis of peptides with multiple, defined disulfide bridges. |
| tert-Butyl (tBu) | Stronger acid conditions or specific reagents | More stable than Trt to TFA, can be used for regioselective strategies. | In combination with other protecting groups for complex disulfide patterns. |
| Benzyl (Bzl) | Anhydrous Hydrogen Fluoride (HF) | Very stable to TFA, requires harsh cleavage conditions.[2] | Not recommended for standard Fmoc-SPPS workflows. Primarily for Boc/Bzl synthesis. |
Experimental Protocols
Protocol 1: General Fmoc-SPPS of a Cysteine-Rich Peptide using Fmoc-Cys(Trt)-OH
This protocol outlines the manual synthesis of a generic cysteine-rich peptide on a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-Cys(Trt)-OH for cysteine residues.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection (TFA-based)
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, including the Trt group from cysteine.
Cleavage Cocktail (Reagent K): [6]
-
82.5% Trifluoroacetic acid (TFA)
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Disulfide Bond Formation
The formation of disulfide bonds is a critical step and can be achieved through various oxidation methods. The choice of method depends on the peptide sequence and the desired disulfide connectivity.
Method A: Air Oxidation (for random disulfide formation)
-
Dissolve the crude linear peptide in a suitable buffer, such as 0.1 M ammonium bicarbonate (pH 8.0-8.5), at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.
-
Stir the solution gently, open to the atmosphere, for 24-48 hours.
-
Monitor the reaction by HPLC and/or mass spectrometry until the linear peptide is consumed.
-
Lyophilize the solution to obtain the cyclized peptide.
Method B: Iodine Oxidation (for Acm deprotection and disulfide formation)
-
Dissolve the Acm-protected peptide in a mixture of acetic acid and water (e.g., 80:20 v/v).
-
Add a solution of iodine in methanol or acetic acid dropwise with stirring until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours.
-
Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.
-
Dilute the reaction mixture with water and purify the cyclic peptide by preparative HPLC.
Visualizing the Workflow
Synthesis Workflow
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Applications of S-Benzyl Protected Cysteine in Peptide Drug Discovery: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of cysteine-containing peptides is a cornerstone of drug discovery, enabling the development of therapeutics with enhanced stability and biological activity. The strategic use of protecting groups for the cysteine thiol side chain is critical to prevent unwanted side reactions and to direct the formation of specific disulfide bonds. While various S-protecting groups are compatible with the prevalent Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, the S-benzyl (Bzl) protected derivative, Fmoc-Cys(Bzl)-OH, presents a unique set of characteristics that render it a specialized tool rather than a mainstream choice.
Historically, the S-benzyl group has been more commonly associated with the Boc/Bzl peptide synthesis strategy, where its stability to trifluoroacetic acid (TFA) is a key advantage. In the context of Fmoc-SPPS, this stability becomes a significant challenge, as TFA is the standard reagent for the final cleavage of the peptide from the resin and the removal of most side-chain protecting groups. The S-benzyl group is only partially cleaved by TFA, necessitating harsher acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its complete removal. These harsh conditions can lead to the degradation of sensitive amino acid residues within the peptide sequence.
Despite this limitation, Fmoc-Cys(Bzl)-OH can find niche applications in drug discovery, particularly in the synthesis of complex peptides where orthogonal protection strategies are required. For instance, in the synthesis of peptides with multiple disulfide bonds, the S-benzyl group can serve as a stable protecting group that remains intact during the TFA-mediated cleavage and deprotection of other more labile S-protecting groups like S-trityl (Trt) or S-tert-butyl (StBu). This allows for the selective formation of disulfide bonds involving other cysteine residues, with the S-benzyl protected cysteine remaining available for a subsequent, specific deprotection and oxidation step.
It is important to note that the acyl chloride form, Fmoc-Cys(Bzl)-Cl, is not a commercially available or commonly cited reagent in the scientific literature for peptide synthesis. The use of amino acid chlorides in Fmoc-SPPS is generally less frequent due to their high reactivity, which can lead to side reactions and racemization. The corresponding hydroxide, Fmoc-Cys(Bzl)-OH, activated in situ, is the standard building block.
Key Considerations for Using Fmoc-Cys(Bzl)-OH in Fmoc-SPPS:
-
Orthogonal Protection: The primary application is in strategies requiring an acid-stable cysteine protecting group that is orthogonal to the commonly used acid-labile groups.
-
Harsh Deprotection: Complete removal of the S-benzyl group requires strong acids like HF or TFMSA, which limits its compatibility with standard Fmoc-SPPS protocols and can damage the peptide.
-
Potential for Side Reactions: The harsh deprotection conditions can lead to side reactions, including modification of sensitive residues like tryptophan and methionine.
-
Racemization: While data for Fmoc-Cys(Bzl)-OH is limited, cysteine derivatives are known to be susceptible to racemization during activation and coupling. Careful selection of coupling reagents is crucial to minimize this side reaction.
Quantitative Data Summary
Quantitative data for the performance of Fmoc-Cys(Bzl)-OH in Fmoc-SPPS is not widely available in the literature due to its limited use. However, a comparative understanding can be drawn from data on other cysteine protecting groups.
| Protecting Group | Typical Cleavage Condition | Racemization Potential | Key Application |
| S-Benzyl (Bzl) | HF or TFMSA | Moderate | Orthogonal protection schemes |
| S-Trityl (Trt) | TFA-based cocktails | Low to moderate | Routine synthesis of free-thiol peptides |
| S-Diphenylmethyl (Dpm) | TFA-based cocktails | Low | Similar to Trt, with some different properties |
| S-Acetamidomethyl (Acm) | Iodine or mercury(II) acetate | Low | Post-cleavage disulfide bond formation |
| S-tert-Butyl (StBu) | Reducing agents (e.g., TCEP) | Low | On-resin or post-cleavage thiol deprotection |
Experimental Protocols
The following protocols are generalized for the incorporation of Fmoc-Cys(Bzl)-OH into a peptide sequence via manual or automated Fmoc-SPPS. Note: These are not standard protocols and require careful optimization.
Protocol 1: Incorporation of Fmoc-Cys(Bzl)-OH into a Peptide Sequence
-
Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
Dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add a suitable coupling reagent. To minimize racemization, a carbodiimide-based activator with an additive is recommended, such as N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).
-
Pre-activate the amino acid for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
Protocol 2: Cleavage and Deprotection of a Peptide Containing Cys(Bzl)
Method A: Standard TFA Cleavage (for peptides where the S-benzyl group is intended to remain)
-
N-terminal Fmoc Removal: Remove the final Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the other amino acid side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the S-benzyl protected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Method B: Strong Acid Cleavage for S-Benzyl Removal (Use with extreme caution)
-
Resin Preparation: Follow steps 1 and 2 from Method A.
-
HF Cleavage Apparatus: Transfer the dried resin to a specialized HF cleavage apparatus.
-
HF Cleavage: Treat the resin with anhydrous liquid HF containing a scavenger such as anisole at 0°C for 1-2 hours.
-
HF Removal: Carefully evaporate the HF under a stream of nitrogen.
-
Peptide Extraction and Purification: Extract the peptide from the resin, precipitate in cold diethyl ether, and purify by RP-HPLC.
Visualizations
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Cys(Bzl)-Cl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic peptides represent a promising class of therapeutic agents, offering advantages in stability, target affinity, and specificity over their linear counterparts. The formation of a disulfide bridge between two cysteine residues is a common and effective strategy for peptide cyclization. This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides using Nα-Fmoc-S-benzyl-L-cysteinyl chloride (Fmoc-Cys(Bzl)-Cl). While the more common Fmoc-Cys(Bzl)-OH is often used with coupling agents, the acid chloride derivative offers a highly reactive alternative for efficient peptide bond formation. These protocols cover the entire workflow, from solid-phase peptide synthesis (SPPS) and the incorporation of this compound to the deprotection of the S-benzyl group and subsequent on-resin or solution-phase cyclization.
Introduction to this compound in Cyclic Peptide Synthesis
The synthesis of cyclic peptides via disulfide bridging relies on the strategic incorporation of cysteine residues with appropriate side-chain protection. The S-benzyl (Bzl) group is a well-established protecting group for the thiol function of cysteine, offering stability to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). The use of the pre-activated this compound allows for rapid and efficient coupling, potentially reducing side reactions associated with prolonged activation times.
The general strategy involves:
-
Solid-Phase Peptide Synthesis (SPPS): Assembly of the linear peptide on a solid support using Fmoc chemistry.
-
Incorporation of this compound: Coupling of the S-benzyl protected cysteine derivative at the desired positions within the peptide sequence.
-
Deprotection of S-benzyl Groups: Removal of the benzyl protecting groups from the cysteine side chains to expose the free thiols.
-
Cyclization: Oxidation of the free thiols to form a disulfide bridge, resulting in the cyclic peptide. This can be performed while the peptide is still attached to the resin (on-resin cyclization) or after cleavage from the solid support (solution-phase cyclization).
Data Presentation
Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization of a Model Heptapeptide
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Starting Material | Resin-bound linear peptide with deprotected Cys(Bzl) | Cleaved and purified linear peptide with free thiols |
| Typical Concentration | High (pseudo-dilution on resin) | Low (typically < 1 mg/mL to avoid oligomerization) |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Crude Purity | 65 - 80% | 50 - 70% |
| Overall Yield | 30 - 45% | 20 - 35% |
| Key Advantage | Reduced handling, higher effective concentration | Allows for full characterization of the linear precursor |
| Key Disadvantage | Potential for resin-bound aggregation | Risk of intermolecular disulfide bond formation (dimerization) |
Note: Yields are approximate and highly sequence-dependent. Data is compiled from typical outcomes in cyclic peptide synthesis.
Table 2: Common Cleavage Cocktails for S-benzyl Deprotection
| Reagent Cocktail | Composition (v/v) | Key Scavengers & Purpose | Application Notes |
| Standard TFA Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | TIS (Triisopropylsilane): Scavenges carbocations. | Suitable for peptides without sensitive residues like Trp or Met. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT (Ethanedithiol): Scavenge a wider range of reactive species and aid in S-benzyl removal. | Recommended for complex peptides, especially those containing Trp, Met, or multiple Arg residues. |
| "Low Odor" Cocktail | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Phenol, TIS: Provides good scavenging with reduced odor compared to thioanisole and EDT. | A good general-purpose cocktail, but may be less effective for complete deprotection of multiple S-benzyl groups. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin.
Materials:
-
Rink Amide resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids
-
Fmoc-Cys(Bzl)-OH (for in situ conversion to the chloride) or pre-synthesized this compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 eq.), Oxyma Pure (4 eq.), and DIC (4 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
Incorporation of this compound
Method A: In situ formation of the Acid Chloride
-
In a separate flask, dissolve Fmoc-Cys(Bzl)-OH (4 eq.) in dry DCM.
-
Add oxalyl chloride or thionyl chloride (1.5 eq.) dropwise at 0°C and stir for 30 minutes.
-
Remove the solvent and excess reagent under vacuum.
-
Re-dissolve the resulting this compound in dry DMF.
-
Add the this compound solution to the deprotected resin, followed by a hindered base such as diisopropylethylamine (DIPEA) (4 eq.).
-
Agitate for 30-60 minutes and monitor for completion.
-
Wash the resin as described in the general SPPS protocol.
Method B: Using pre-synthesized this compound
-
Dissolve the pre-synthesized this compound (4 eq.) in dry DMF.
-
Add the solution to the deprotected resin, followed by DIPEA (4 eq.).
-
Agitate for 30-60 minutes and monitor for completion.
-
Wash the resin as described in the general SPPS protocol.
On-Resin Deprotection of S-benzyl Groups and Cyclization
-
After the final Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF and DCM.
-
S-benzyl Deprotection:
-
Prepare a solution of anhydrous HF in anisole (1:1 v/v) or use a cocktail of Trifluoromethanesulfonic acid (TFMSA)/TFA/thioanisole. (Caution: Handle with extreme care in a specialized fume hood).
-
Treat the resin with the deprotection cocktail at 0°C for 1-2 hours.
-
Quench the reaction with cold diethyl ether.
-
Wash the resin extensively with DMF and DCM to remove cleavage reagents.
-
-
On-Resin Cyclization (Oxidation):
-
Swell the resin with the deprotected thiols in DMF.
-
Add a solution of iodine (I₂) (10 eq.) in DMF dropwise until a persistent yellow color is observed.
-
Agitate the resin for 2-4 hours at room temperature.
-
Quench the excess iodine by washing with a 0.1 M solution of sodium thiosulfate in DMF until the resin is colorless.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Cleavage from Resin and Solution-Phase Cyclization
-
Cleavage and Global Deprotection:
-
Treat the resin-bound peptide (with S-benzyl groups still attached) with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification of the Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC.
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., 20% DMSO in water or a buffer at pH 7.5-8.5) to a final concentration of 0.1-1 mg/mL.
-
Stir the solution gently, open to the air, for 12-24 hours to allow for air oxidation.
-
Alternatively, for faster cyclization, add an oxidizing agent such as potassium ferricyanide (K₃[Fe(CN)₆]) or iodine (I₂).
-
Monitor the cyclization by HPLC.
-
-
Final Purification: Purify the cyclic peptide by reverse-phase HPLC.
Visualizations
General Workflow for Cyclic Peptide Synthesis
Caption: General workflow for cyclic peptide synthesis.
Decision Tree for Choosing a Cyclization Strategy
Caption: Decision tree for cyclization strategy.
Signaling Pathway of Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc-SPPS.
Troubleshooting & Optimization
preventing racemization of Fmoc-Cys(Bzl)-Cl during coupling
This guide provides troubleshooting advice and frequently asked questions regarding the prevention of racemization of Fmoc-Cys(Bzl)-Cl during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Cys(Bzl)-OH prone to racemization during coupling?
Fmoc-protected Cysteine derivatives, including Fmoc-Cys(Bzl)-OH, are particularly susceptible to racemization during the activation step of peptide coupling.[1] This is primarily due to the acidity of the α-proton on the cysteine residue. The racemization process is significantly accelerated under basic conditions, which are common in many standard coupling protocols, especially those utilizing uronium- or phosphonium-based reagents like HBTU in the presence of bases such as N,N-diisopropylethylamine (DIPEA).
The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[2] The electron-withdrawing nature of the Fmoc group and the activated carboxyl group increases the acidity of the α-proton. A base present in the reaction mixture can abstract this proton, leading to the formation of an enolate, which rapidly equilibrates with its enantiomer. Subsequent reaction of this achiral intermediate with the amine component results in a racemic or epimerized peptide product.[2][3]
Q2: Which coupling reagents are known to cause significant racemization of Fmoc-Cys(Bzl)-OH?
Coupling methods that rely on strong bases for activation are the main culprits for cysteine racemization. These include:
-
Uronium/Aminium-based reagents: HBTU, HATU, and TBTU, when used with tertiary amine bases like DIPEA or N-methylmorpholine (NMM), are known to cause substantial racemization of cysteine residues.[4][5]
-
Phosphonium-based reagents: Reagents like PyBOP, when used with a base, can also lead to significant epimerization.[5]
Pre-activation of the amino acid with these reagents in the presence of a base is particularly problematic and can exacerbate racemization.[5] Microwave heating during coupling can also increase the extent of racemization.
Q3: What are the recommended coupling methods to prevent the racemization of Fmoc-Cys(Bzl)-OH?
To minimize racemization, it is crucial to perform the coupling under acidic or near-neutral conditions. The most recommended methods are:
-
Carbodiimide-based reagents with additives: The use of N,N'-diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive is highly effective. Recommended additives include:
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This additive has been shown to be highly efficient in suppressing racemization during cysteine coupling.[1]
-
1-hydroxybenzotriazole (HOBt): A classic additive that effectively reduces racemization.
-
-
Use of Copper(II) Chloride (CuCl₂): The addition of CuCl₂ to the coupling reaction, particularly in carbodiimide-mediated methods, has been shown to be a potent suppressor of racemization.[6] It is believed to work by preventing the racemization of the oxazolone intermediate that may form in small amounts.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant D-Cysteine isomer detected after coupling | Use of base-mediated coupling reagents (e.g., HBTU/DIPEA). | Switch to a carbodiimide-based coupling method such as DIC/Oxyma or DIC/HOBt, which does not require a tertiary amine base. |
| Racemization still observed with DIC/HOBt | Prolonged pre-activation or elevated temperature. | Minimize the pre-activation time. For sensitive residues like cysteine, in-situ activation is often preferred. Avoid heating the coupling reaction unless necessary for difficult sequences, and if so, use minimal effective temperatures. |
| Need to use a uronium-based reagent for a difficult coupling | The inherent basicity of the standard protocol. | If a uronium reagent like HATU or HBTU must be used, replace the standard base (DIPEA, NMM) with a more sterically hindered and weaker base such as 2,4,6-collidine (TMP).[5][9] Also, avoid pre-activation and consider using a less polar solvent mixture like CH₂Cl₂/DMF.[5] |
| Formation of 3-(1-Piperidinyl)alanine side product at C-terminal Cys | Base-catalyzed elimination of the protected sulfhydryl group followed by the addition of piperidine from the Fmoc deprotection step. | This side reaction is more prevalent when the cysteine is attached to a Wang-type resin. Using a 2-chlorotrityl resin can significantly reduce this side product formation.[9] Employing a bulky side-chain protecting group like Trityl (Trt) can also help minimize this issue.[1] |
Data on Racemization of Fmoc-Cys Derivatives
The following table summarizes the extent of racemization observed for different Fmoc-Cys derivatives under various coupling conditions. While specific data for the Benzyl (Bzl) protecting group is limited in direct comparisons, the trends observed with other common protecting groups are highly relevant.
| Fmoc-Cys Derivative | Coupling Reagent/Additive | Base | % D-Isomer (Racemization) | Reference |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | None | Negligible | [1] |
| Fmoc-Cys(Trt)-OH | HATU/NMM | NMM | Significant (not quantified) | [1] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | None | 0.74% | |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | None | 3.3% | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | None | 6.8% |
Data indicates that even with the recommended DIC/Oxyma method, the choice of the side-chain protecting group can influence the level of racemization.
Experimental Protocols
Protocol 1: DIC/Oxyma Coupling for Fmoc-Cys(Bzl)-OH
This protocol is recommended for the routine coupling of Fmoc-Cys(Bzl)-OH to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).
-
Reagent Preparation:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Cys(Bzl)-OH and 3 equivalents of OxymaPure® in DMF.
-
-
Coupling Reaction (In-situ activation):
-
Add the Fmoc-Cys(Bzl)-OH/Oxyma solution to the resin.
-
Add 3 equivalents of DIC to the resin slurry.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Drain the reaction solvent.
-
Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times) to remove any unreacted reagents and by-products.
-
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.
Protocol 2: Coupling with CuCl₂ as an Additive
This protocol can be used as an alternative or for particularly challenging couplings where racemization is a major concern.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.
-
Reagent Preparation:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Cys(Bzl)-OH, 3 equivalents of HOBt, and 1.5 equivalents of anhydrous CuCl₂ in DMF.
-
-
Coupling Reaction:
-
Add the reagent mixture to the resin.
-
Add 3 equivalents of DIC to the resin slurry.
-
Let the reaction proceed for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction solvent.
-
Wash the resin extensively with DMF to remove all traces of copper salts, followed by washes with DCM and a final series of DMF washes.
-
-
Monitoring: Check for reaction completion using a standard method like the Kaiser test.
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via an achiral oxazolone intermediate.
Recommended Experimental Workflow for Low-Racemization Coupling
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
minimizing side reactions with Fmoc-Cys(Bzl)-Cl in SPPS
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Fmoc-Cys(Bzl)-Cl in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Fmoc-Cys(Bzl)-OH?
Fmoc-Cys(Bzl)-OH is a commonly used cysteine derivative in Fmoc-SPPS. The benzyl (Bzl) protecting group for the thiol side chain is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and is readily cleaved under moderately acidic conditions, typically during the final Trifluoroacetic Acid (TFA) cleavage from the resin. This orthogonality makes it compatible with standard Fmoc-SPPS protocols.
Q2: What are the most common side reactions associated with the use of Fmoc-Cys(Bzl)-OH and its activated forms like this compound?
The primary side reactions include:
-
Racemization: Cysteine residues are particularly susceptible to racemization during activation and coupling, especially with highly reactive methods. The use of this compound, a highly activated species, can increase this risk.
-
β-Elimination and subsequent Piperidine Addition: For C-terminal cysteine residues, base-catalyzed elimination of the protected thiol can occur, leading to a dehydroalanine intermediate. This can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[1][2]
-
S-Alkylation during Cleavage: During the final TFA cleavage, carbocations generated from the resin linker (especially Wang resin) or other protecting groups can alkylate the deprotected cysteine thiol.[3][4]
-
Oxidation: The thioether of the cysteine side chain can be oxidized to a sulfoxide, although this is less common with the Bzl protecting group compared to the free thiol.
Q3: How does the use of an amino acid chloride (this compound) impact the synthesis?
Fmoc-amino acid chlorides are highly reactive acylating agents. While this high reactivity can be beneficial for difficult couplings, it also increases the risk of side reactions, most notably racemization. Their use is generally reserved for sterically hindered couplings where standard activating agents fail.[5] Extreme care must be taken to control the coupling conditions to minimize side product formation.
Troubleshooting Guide
Problem 1: Significant Racemization of the Cysteine Residue
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC analysis of the crude peptide.
-
Confirmation of the impurity as a diastereomer by mass spectrometry (identical mass, different retention time).
Potential Causes:
-
Prolonged pre-activation of this compound.
-
Use of excess base during coupling.
-
Elevated temperatures during coupling.
Solutions:
-
Optimize Coupling Conditions:
-
Avoid pre-activation; add the dissolved this compound directly to the resin.
-
Minimize the amount of base (e.g., DIPEA) used or switch to a less racemization-prone base like collidine.
-
Perform the coupling at room temperature or below.
-
-
Alternative Activation Methods: If racemization persists, consider switching to a less reactive activation method for the Cys residue, such as DIC/HOBt or DIC/Oxyma, which are known to suppress racemization.
-
Consider Alternative Protecting Groups: For particularly sensitive sequences, using a different Cys protecting group like Diphenylmethyl (Dpm) may reduce racemization.
Problem 2: Presence of a +85 Da Adduct on a C-terminal Cysteine
Symptoms:
-
A significant peak in the mass spectrum of the crude peptide with a mass increase of 85 Da corresponding to the addition of piperidine.
Potential Causes:
-
The peptide has a C-terminal cysteine.
-
Prolonged or repeated exposure to piperidine during Fmoc deprotection steps.
Solutions:
-
Use a More Sterically Hindered Resin: Employing a 2-chlorotrityl chloride resin can sterically hinder the base-catalyzed β-elimination.[5]
-
Minimize Piperidine Exposure: Reduce the deprotection time to the minimum required for complete Fmoc removal.
-
Alternative Protecting Groups: Using a bulkier protecting group like Trityl (Trt) can help minimize, though not completely eliminate, this side reaction.[2]
Problem 3: S-Alkylation of Cysteine During Final Cleavage
Symptoms:
-
Presence of unexpected adducts on the cysteine residue in the mass spectrum, often corresponding to the addition of resin-linker fragments or other protecting group cations.
Potential Causes:
-
Use of a resin that generates reactive carbocations upon cleavage (e.g., Wang resin).[3][4]
-
Insufficient scavengers in the cleavage cocktail.
Solutions:
-
Optimize the Cleavage Cocktail:
-
Increase the concentration of scavengers like triisopropylsilane (TIS) and water. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).
-
For peptides containing multiple sensitive residues, a more complex cocktail including agents like 1,2-ethanedithiol (EDT) might be necessary.
-
-
Change the Resin: If S-alkylation from the linker is a persistent issue, consider using a different resin, such as a Rink Amide resin for peptide amides, which may produce less reactive cleavage artifacts.
Data Summary
Table 1: Comparison of Racemization Levels for Different Cysteine Protecting Groups in Fmoc-SPPS
| Cysteine Derivative | Coupling Conditions | Racemization (%) | Reference |
| Fmoc-Cys(Bzl)-OH | HCTU/6-Cl-HOBt/DIEA | 5.3 | [6] |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA | 1.2 | [6] |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA | 8.0 | [7] |
This data highlights that the choice of protecting group can significantly impact the level of racemization.
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for this compound
-
Swell the resin in DMF for 30-60 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Dissolve this compound (1.5 to 3 equivalents) in a minimal amount of dry, amine-free DMF immediately before use.
-
Add the this compound solution to the resin.
-
Add a minimal amount of a hindered base such as collidine (1.5 to 3 equivalents).
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, wash the resin thoroughly with DMF.
Protocol 2: Optimized Cleavage Protocol for Peptides Containing Cys(Bzl)
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for this compound side reactions.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Bot Detection [iris-biotech.de]
- 5. chempep.com [chempep.com]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting incomplete coupling of Fmoc-Cys(Bzl)-Cl
This guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete coupling of Fmoc-Cys(Bzl)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Cys(Bzl)-OH considered a "difficult" amino acid to couple in SPPS?
The primary challenge in coupling Fmoc-Cys(Bzl)-OH lies in the steric hindrance presented by the S-benzyl (Bzl) protecting group. This bulky group can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower and less efficient coupling reactions.
Another significant concern is the increased risk of racemization at the alpha-carbon of the cysteine residue. The electron-withdrawing nature of the thiol side chain makes the alpha-proton more acidic and thus more susceptible to abstraction by base, which is present in many coupling protocols. This can lead to a loss of stereochemical purity in the final peptide.
Q2: How can I monitor the completeness of the Fmoc-Cys(Bzl)-OH coupling reaction?
Monitoring coupling efficiency is crucial. Two common methods are:
-
Kaiser Test (Qualitative): This is a rapid colorimetric test for the presence of primary amines. A positive result (blue beads) indicates unreacted free amines and therefore an incomplete coupling reaction.[1][2]
-
Analytical High-Performance Liquid Chromatography (HPLC) (Quantitative): A small sample of the peptide-resin is cleaved and analyzed by reverse-phase HPLC.[3][4] The presence of deletion sequences (peptides missing the Cys(Bzl) residue) confirms incomplete coupling. This method is more time-consuming but provides quantitative data on the reaction's success.
Troubleshooting Guide for Incomplete Coupling
If you have confirmed incomplete coupling of Fmoc-Cys(Bzl)-OH, consider the following strategies, summarized in the table below.
| Strategy | Description | Expected Outcome | Considerations |
| Double Coupling | Repeat the coupling step with a fresh solution of activated Fmoc-Cys(Bzl)-OH. | Increased coupling efficiency and higher yield of the desired peptide. | Recommended for sterically hindered amino acids.[5][6] |
| Change Coupling Reagent | Switch to a more reactive coupling reagent. | Faster and more complete coupling. | May increase the risk of racemization with some reagents. |
| Change Solvent | Replace DMF with NMP or add DMSO. | Improved solvation of the growing peptide chain can reduce aggregation and improve coupling.[7] | Ensure compatibility with your resin and other reagents. |
| Increase Temperature | Perform the coupling at an elevated temperature (e.g., 50°C). | Increased reaction kinetics can improve coupling efficiency. | May increase side reactions, including racemization.[8] |
| Capping | Acetylate unreacted amines using acetic anhydride. | Prevents the formation of deletion sequences in subsequent steps.[1][2][9] | Does not increase the yield of the target peptide. |
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for incomplete Fmoc-Cys(Bzl)-OH coupling.
This diagram illustrates the logical progression of troubleshooting steps, starting with the simplest and most common solution (double coupling) and proceeding to more significant changes in the protocol if the issue persists.
The chemical basis for incomplete coupling and the mechanism of a key side reaction, racemization, are depicted below.
Caption: Chemical challenges in Fmoc-Cys(Bzl)-OH coupling.
Experimental Protocols
Protocol 1: Kaiser Test[1][2]
Reagents:
-
Reagent A: 16.5 mg KCN in 25 mL distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g ninhydrin in 20 mL n-butanol.
-
Reagent C: 40 g phenol in 20 mL n-butanol.
Procedure:
-
Place 10-15 beads of the peptide-resin in a small test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Colorless/Yellow: Coupling is complete (negative test).
-
Blue/Purple: Incomplete coupling (positive test for free primary amines).
Protocol 2: Double Coupling[5][10]
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of Fmoc-Cys(Bzl)-OH and the coupling reagents in the same concentrations as the initial coupling.
-
Add the fresh coupling solution to the resin.
-
Allow the reaction to proceed for the same duration as the initial coupling (or longer, e.g., 1-2 hours).
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Capping with Acetic Anhydride[1][2][9]
-
If a Kaiser test is positive after double coupling, wash the resin with DMF.
-
Prepare a capping solution. A common mixture is acetic anhydride and a base (like DIPEA or pyridine) in DMF. For example, a solution of 10% acetic anhydride and 5% DIPEA in DMF can be used.[10]
-
Add the capping solution to the resin and agitate at room temperature for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF.
-
Perform a final Kaiser test. The result should be negative, indicating that all unreacted amines have been acetylated.
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. biotage.com [biotage.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: Optimization of Cleavage Conditions for Cys(Bzl)-Containing Peptides
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cleavage of peptides containing S-benzyl-protected cysteine (Cys(Bzl)) and minimizing the common side reaction of S-alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is S-alkylation of Cysteine and why is it a problem during peptide cleavage?
A: S-alkylation is an undesired side reaction that can occur during the final acidolytic cleavage step of solid-phase peptide synthesis (SPPS), particularly when using trifluoroacetic acid (TFA). During cleavage, protecting groups from various amino acids (e.g., tert-butyl from Ser, Thr, Asp, Glu) and the resin linker are removed, generating reactive carbocations.[1][2] The nucleophilic thiol group (-SH) of a deprotected cysteine residue can be attacked by these carbocations, leading to the formation of a stable thioether bond.[1][3] In the case of Cys(Bzl), while the benzyl group is being cleaved, the resulting benzyl cation can also re-attach to the cysteine thiol of another peptide. This modification results in a significant impurity that can be difficult to separate from the desired peptide, reducing the overall yield and complicating purification.[4][5]
Q2: My peptide contains Cys(Bzl) and I'm observing a significant amount of a side product with a mass increase of +90 Da. What is likely happening?
A: A mass increase of +90 Da strongly suggests S-benzylation of your cysteine residue. The benzyl carbocation (C₆H₅CH₂⁺), which has a mass of approximately 91 Da, is generated during the cleavage of the Cys(Bzl) protecting group. If not effectively neutralized, this carbocation can alkylate the free thiol of another deprotected cysteine, leading to the formation of an S-benzyl thioether. The net mass addition is the mass of the benzyl group minus the mass of the proton from the thiol group.
Q3: How can I prevent S-alkylation of my Cys(Bzl) residue during TFA cleavage?
A: The most effective strategy to prevent S-alkylation is to use a "cleavage cocktail" that includes scavengers.[2] Scavengers are reagents that are more nucleophilic than the cysteine thiol or are present in a much higher concentration, and they act by rapidly quenching the carbocations as they are formed.[6] Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), thioanisole, and phenol.[2][7] The choice and concentration of scavengers are critical for efficient protection.
Q4: Which cleavage cocktail is best for my peptide containing Cys(Bzl)?
A: The optimal cleavage cocktail depends on the other amino acids in your peptide sequence. Here are some commonly used cocktails:
-
Reagent K: This is a versatile cocktail suitable for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[2] Its typical composition is TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[2]
-
Reagent B: This is a lower-odor option that uses TIS as a primary scavenger.[2] A common formulation is TFA/phenol/water/TIS (88:5:5:2).[7] However, it may not be sufficient to protect against the oxidation of Cys and Met.[2]
-
Standard Cocktail (95% TFA): A mixture of TFA/TIS/H₂O (95:2.5:2.5) is a good starting point for many peptides.[2] For peptides containing Cys, Met, or Trp, the addition of EDT is recommended, for example, TFA/TIS/H₂O/EDT (94:1:2.5:2.5).[2]
It is crucial to prepare cleavage cocktails fresh just before use.[2][8]
Q5: I am still observing S-alkylation even with scavengers. What can I do to further optimize the cleavage?
A: If S-alkylation persists, consider the following troubleshooting steps:
-
Increase Scavenger Concentration: The amount of carbocations generated can be substantial, especially with high-loading resins or peptides rich in tBu-protected residues. Increasing the concentration of scavengers like EDT or TIS can improve quenching efficiency.[9]
-
Modify TFA Concentration: Studies have shown that reducing the TFA concentration can sometimes mitigate side reactions, although this may lead to incomplete deprotection of other protecting groups like Pbf on Arginine.[1][10] A two-step cleavage, starting with a lower TFA concentration and then increasing it, has been shown to be effective.[10]
-
Cleavage Time and Temperature: Perform the cleavage at room temperature for 1-3 hours. Longer cleavage times are generally not necessary and can increase the chance of side reactions. Performing the cleavage in an ice-water bath can also help to minimize side reactions.[2]
-
Resin Washing: Ensure the peptide-resin is thoroughly washed with Dichloromethane (DCM) and dried before adding the cleavage cocktail to remove any residual Dimethylformamide (DMF), which can interfere with the cleavage reaction.[2][11]
Data Presentation
The following table summarizes the effect of different scavengers on minimizing the formation of S-tert-butylated Cysteine, a common S-alkylation side product, during TFA cleavage. This data is adapted from a study on a model peptide and illustrates the efficacy of various scavenger combinations.
| Cleavage Cocktail Composition (TFA/Scavenger Mix) | Percentage of S-tBu Side Product (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 9.9 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Thioanisole | 7.2 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DMS | 6.5 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DTT | 4.8 |
| 70% TFA / 5% TIS / 5% H₂O / 10% Thioanisole / 10% DMS / 1% DTT (30 min), then 80% TFA (150 min) | < 1.0 |
Data adapted from Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.[1][10]
Experimental Protocols
Protocol: Standard TFA Cleavage and Peptide Precipitation
This protocol provides a general procedure for the cleavage of a peptide from the solid support and removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water)
-
Dichloromethane (DCM)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Reaction vessel with a filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a standard cleavage, mix TFA, TIS, and water in a 95:2.5:2.5 volume ratio. For a 0.1 mmol synthesis, 5-10 mL of the cocktail is typically sufficient.[8]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Seal the vessel and allow it to react at room temperature with occasional swirling for 1.5 to 3 hours.[6] The resin bed should be fully suspended in the solution.
-
Peptide Filtration: After the reaction is complete, filter the TFA solution containing the cleaved peptide into a clean collection tube.
-
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA or the cleavage cocktail to recover any remaining peptide, and combine the filtrates.
-
TFA Evaporation (Optional but Recommended): Concentrate the combined TFA filtrate to about one-third of its original volume using a gentle stream of nitrogen or argon. This step helps to minimize the volume of ether needed for precipitation.
-
Peptide Precipitation: Add the concentrated peptide solution dropwise to a centrifuge tube containing a large excess (at least 10-fold volume) of ice-cold MTBE or diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes). Carefully decant and discard the ether.
-
Washing: Wash the peptide pellet 2-3 times with cold ether to remove residual TFA and scavengers, centrifuging and decanting after each wash.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product, which can then be prepared for purification (e.g., by HPLC).
Visualizations
Mechanism of S-Alkylation and Scavenger Intervention
The following diagram illustrates the chemical pathway leading to S-alkylation of a cysteine residue by a benzyl cation and how a scavenger molecule can intercept this side reaction.
Caption: S-alkylation mechanism and the protective role of scavengers.
Experimental Workflow for Peptide Cleavage
This diagram outlines the key steps in the process of cleaving a synthetic peptide from its solid support and isolating the crude product.
Caption: Workflow for solid-phase peptide synthesis cleavage and isolation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bot Detection [iris-biotech.de]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - 科研通 [ablesci.com]
- 11. m.youtube.com [m.youtube.com]
dealing with aggregation in peptides containing Cys(Bzl)
This guide provides troubleshooting advice and answers to frequently asked questions regarding aggregation issues encountered when working with peptides containing the Benzyl-protected Cysteine residue, Cys(Bzl).
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, purification, and handling of Cys(Bzl)-containing peptides.
Q1: My Cys(Bzl)-containing peptide is showing poor solubility or precipitating during HPLC purification. What can I do?
Potential Causes:
-
Hydrophobicity: The benzyl (Bzl) group on the cysteine side chain is large and hydrophobic, significantly increasing the peptide's tendency to aggregate via hydrophobic interactions.
-
Intermolecular Beta-Sheet Formation: Peptide backbones can form hydrogen bonds, leading to the formation of insoluble beta-sheet structures, a common cause of aggregation.
-
Solvent Mismatch: The chosen solvent system may not be optimal for keeping the peptide in solution as the concentration of the organic modifier changes during the HPLC gradient.
Solutions:
-
Modify the Mobile Phase:
-
Add Chaotropic Agents: Introduce agents like guanidine hydrochloride (GuHCl) or urea to the aqueous mobile phase (Buffer A). These disrupt the hydrogen-bonding networks that lead to aggregation. Start with low concentrations (e.g., 1-2 M) and increase if necessary.
-
Use Alternative Organic Solvents: If acetonitrile (ACN) is not effective, try isopropanol or ethanol in the organic mobile phase (Buffer B).
-
Adjust pH: For acidic or basic peptides, adjusting the pH of the mobile phase away from the peptide's isoelectric point can increase charge repulsion and improve solubility.[1] For basic peptides, use an acidic buffer (e.g., 0.1% TFA), and for acidic peptides, a basic buffer may help, but be cautious with free Cys residues as high pH can promote disulfide bond formation.[2][3]
-
-
Optimize the Sample Preparation:
-
Dissolve in Strong Solvents: Initially dissolve the crude peptide in a strong organic solvent like DMSO or DMF, then dilute with the initial mobile phase.[1] Note that DMSO can oxidize peptides containing Cys or Met.
-
Sonication: Use a bath sonicator to help break up small aggregates and facilitate dissolution.[2]
-
Q2: I'm observing incomplete coupling and low yields during Solid-Phase Peptide Synthesis (SPPS). Could on-resin aggregation be the cause?
Potential Causes:
-
Resin Collapse/Shrinking: As the peptide chain elongates, it can fold and aggregate on the solid support, causing the resin beads to shrink. This physically blocks reagents from reaching the reactive N-terminus, leading to failed deprotection and coupling steps.
Solutions:
-
Change Synthesis Solvents: Switch the primary synthesis solvent from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), or add a small percentage of DMSO (10-15%) to your DMF. These solvents are better at disrupting hydrogen bonds.[4]
-
Incorporate "Difficult Sequence" Strategies:
-
Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 50-60°C) to disrupt secondary structures.[4]
-
Backbone Protection: Introduce a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on an amino acid's alpha-nitrogen every 6-7 residues. This sterically hinders the formation of inter-chain hydrogen bonds.[4]
-
Use Pseudoprolines: Substitute a Ser or Thr residue with a corresponding pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, effectively breaking up beta-sheet formation. The native sequence is restored during the final TFA cleavage.
-
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Cys(Bzl) particularly prone to aggregation?
The propensity for aggregation in Cys(Bzl)-containing peptides stems from two primary factors:
-
Increased Hydrophobicity: The benzyl (Bzl) group is a bulky, nonpolar, and aromatic moiety. Its presence significantly increases the overall hydrophobicity of the peptide sequence, promoting hydrophobic collapse and aggregation to minimize contact with aqueous environments.
-
Disruption of Native Structure: While the Bzl group protects the reactive thiol, its size can interfere with the formation of the peptide's desired secondary structure (e.g., alpha-helices), potentially favoring the formation of non-native, aggregation-prone beta-sheets.
Q2: What are the best practices for dissolving and storing a purified Cys(Bzl) peptide?
-
Initial Solubility Test: Always test the solubility of a small aliquot of the peptide first.[2]
-
Follow a Systematic Approach:
-
Start with deionized water. If the peptide is acidic or basic, try a dilute acid (e.g., 0.1% acetic acid) for basic peptides or a dilute base (e.g., 0.1% ammonium bicarbonate) for acidic peptides.[1] Be cautious with basic pH for free Cys peptides to avoid oxidation.[2]
-
If aqueous solutions fail, move to organic solvents. Start with a small amount of DMSO, DMF, or ACN and then slowly add your aqueous buffer to the desired concentration.[1]
-
Sonication can aid dissolution but avoid excessive heating.[2]
-
-
Storage: For long-term storage, it is recommended to store peptides as a lyophilized powder at -20°C or -80°C. If you must store it in solution, aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, and store frozen at -20°C or below.[2] Using oxygen-free buffers is also recommended to prevent oxidation of sulfur-containing amino acids.[2]
Quantitative Data
The following table provides a hypothetical example of how different additives can impact the solubility of a model hydrophobic peptide containing Cys(Bzl).
| Solvent/Additive Condition | Model Peptide (Ac-Trp-Cys(Bzl)-Leu-Ala-Val-NH2) Solubility (mg/mL) | Observations |
| Deionized Water | < 0.1 | Insoluble, suspension forms. |
| 50% Acetonitrile / Water | 0.5 | Partially soluble, some precipitation. |
| 10% DMSO, then dilute to 1 mg/mL with PBS | 1.0 | Fully dissolved, clear solution. |
| 6 M Guanidine HCl | 2.5 | Fully dissolved, clear solution. |
| 10% Formic Acid | 1.5 | Fully dissolved, clear solution. |
Experimental Protocols
Protocol: Screening for Optimal Solubilization Conditions
This protocol outlines a systematic approach to identify an effective solvent for your Cys(Bzl)-containing peptide.
Materials:
-
Lyophilized Cys(Bzl) peptide
-
Solvents: Deionized water, 0.1% TFA in water, 10% Acetic Acid, 0.1% Ammonium Bicarbonate, DMSO, DMF.
-
Microcentrifuge tubes
-
Vortexer and bath sonicator
Methodology:
-
Weigh out 1 mg of your lyophilized peptide into 4-5 separate microcentrifuge tubes.
-
Test Aqueous Solvents:
-
To Tube 1, add 100 µL of deionized water to make a 10 mg/mL stock. Vortex for 1 minute. Observe solubility.
-
To Tube 2, add 100 µL of 0.1% TFA. Vortex and observe.
-
To Tube 3, add 100 µL of 10% Acetic Acid. Vortex and observe.
-
-
Test Organic Solvents (if aqueous fails):
-
To Tube 4, add 10 µL of DMSO. Vortex until the peptide is fully dissolved.
-
Slowly add 90 µL of your desired aqueous buffer (e.g., PBS or water) to the DMSO mixture in 10 µL increments, vortexing between additions. Observe for any precipitation.
-
-
Utilize Sonication: If a peptide forms a suspension in any of the above conditions, place the tube in a bath sonicator for 5-10 minutes. Observe for changes in solubility.
-
Record Observations: Note which solvent system provides a clear solution at the highest concentration without precipitation. This will be your optimal solvent for future experiments.
Visual Guides
Troubleshooting Workflow for Peptide Aggregation
Caption: A flowchart for diagnosing and resolving peptide aggregation issues.
Mechanism of Cys(Bzl) Peptide Aggregation
Caption: Aggregation driven by Cys(Bzl) hydrophobic interactions.
References
Technical Support Center: Fmoc-Cys(Bzl)-OH Peptide Synthesis
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) using Fmoc-Cys(Bzl)-OH. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve peptide yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my overall peptide yield low after synthesizing a sequence with Fmoc-Cys(Bzl)-OH?
Low yield can stem from several factors throughout the synthesis process, including inefficient coupling, peptide aggregation, or side reactions during cleavage. A primary step in troubleshooting is to analyze the crude product by HPLC and Mass Spectrometry to identify the major species present, such as deletion sequences or unexpected modifications.[1]
Troubleshooting Flowchart for Low Peptide Yield
Caption: A logical workflow for diagnosing and addressing low peptide yield.
Q2: What are the most common side reactions associated with Cysteine in Fmoc-SPPS?
Cysteine is prone to several side reactions, particularly when located at the C-terminus.
-
3-(1-Piperidinyl)alanine Formation: This occurs when the protected sulfhydryl group undergoes base-catalyzed β-elimination to form dehydroalanine, which then reacts with piperidine from the Fmoc deprotection step.[2][3] This results in a mass addition of +51 Da.[3] Using a more sterically bulky protecting group like Trityl (Trt) can help minimize this issue.[3][4]
-
S-alkylation during Cleavage: When using Wang resin, the p-hydroxyl benzyl group released from the linker during TFA cleavage can alkylate the Cysteine sulfhydryl group.[5] This is a common issue for peptides with a C-terminal Cysteine.[6]
-
Oxidation: The Cysteine thiol is susceptible to oxidation, forming disulfide bonds (dimers or oligomers). This can be minimized by using appropriate scavengers in the cleavage cocktail and handling the cleaved peptide under an inert atmosphere.[7]
Q3: How can I optimize the final cleavage and deprotection step for a Cys(Bzl)-containing peptide?
The choice of cleavage cocktail is critical for preventing side reactions and ensuring complete removal of the Bzl and other side-chain protecting groups. The Bzl group is more acid-labile than some other protecting groups, but scavengers are still essential to capture reactive cations.
For peptides containing sensitive residues like Cysteine, Tryptophan, or Methionine, a standard cleavage cocktail is Reagent K.[7][8]
| Reagent | Component | Typical Ratio (v/v) | Purpose |
| Reagent K | Trifluoroacetic acid (TFA) | 82.5% | Cleaves peptide from resin and removes protecting groups. |
| Water | 5% | Promotes cleavage. | |
| Phenol | 5% | Scavenger for carbocations. | |
| Thioanisole | 5% | Scavenger, protects Cys and Met. | |
| 1,2-Ethanedithiol (EDT) | 2.5% | Potent scavenger, prevents re-attachment of Trt groups and reduces oxidation.[7] | |
| Reagent B | Trifluoroacetic acid (TFA) | 88% | Cleaves peptide from resin and removes protecting groups. |
| Water | 5% | Promotes cleavage. | |
| Phenol | 5% | Scavenger for carbocations. | |
| Triisopropylsilane (TIS) | 2% | "Odorless" scavenger, effective at reducing sulfoxides and preventing alkylation.[7] |
Table 1: Common Cleavage Cocktails for Cysteine-Containing Peptides.[7][8]
Increasing the amount of scavenger like TIS can help keep Cysteine residues in their reduced form.[7] Performing the cleavage under low light or an argon atmosphere can further prevent oxidation.[7]
Q4: I am observing significant racemization of my Cysteine residue. How can this be prevented?
Fmoc-protected Cysteine derivatives are known to be susceptible to racemization during coupling, especially when using base-mediated activation methods like HBTU/DIPEA.[9] The problem is often worse with microwave heating.[9]
To minimize racemization:
-
Avoid base-mediated activators for the Cysteine coupling step.
-
Use coupling conditions that are acidic or neutral .
-
Recommended activators include DIPCDI/HOBt or DIPCDI/Oxyma .[9]
Q5: Are there alternative protecting groups to Benzyl (Bzl) for Cysteine in Fmoc synthesis?
Yes, several protecting groups are available, and the best choice depends on the specific peptide sequence and desired outcome (e.g., forming disulfide bonds).
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| Trityl | Trt | Standard TFA cleavage cocktail | Most common and cost-effective for routine synthesis.[9] Its bulkiness reduces piperidinyl-alanine formation.[3] |
| 4-Methoxytrityl | Mmt | 1-3% TFA in DCM | Highly acid-labile; allows for selective deprotection on-resin to form disulfide bonds.[9] |
| Acetamidomethyl | Acm | Iodine, Silver (I), Thallium (III) | Stable to TFA; used for orthogonal protection in complex peptides with multiple disulfide bonds. |
| t-Butyl | tBu | HF or TFMSA | Very stable to TFA; more common in Boc-SPPS but can be used in Fmoc for specific applications.[2] |
Table 2: Comparison of Common Cysteine Thiol Protecting Groups.
Key Experimental Protocols
Protocol 1: Racemization-Minimized Coupling of Fmoc-Cys(Bzl)-OH
This protocol uses a carbodiimide/additive approach to minimize base-catalyzed racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3 eq.), HOBt (or Oxyma) (3 eq.) in DMF. Add Diisopropylcarbodiimide (DIC/DIPCDI) (3 eq.).
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: After coupling, drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection using Reagent K
This protocol is designed for peptides containing acid-sensitive residues like Cysteine.
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) to remove residual DMF and dry it under a vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5). Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin in a reaction vessel. Ensure the resin is fully suspended.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise into a 50 mL centrifuge tube containing cold (0°C) diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension (3000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the crude peptide at -20°C prior to purification.
Visualizing the Process
Standard Fmoc-SPPS Cycle
Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.
β-Elimination Side Reaction at C-terminal Cysteine
Caption: Pathway for the formation of 3-(1-piperidinyl)alanine side product.
References
- 1. biotage.com [biotage.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. 含半胱氨酸多肽的 Fmoc SPPS 規程 [sigmaaldrich.com]
Technical Support Center: Synthesis of C-terminal Cys(Bzl) Peptides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the solid-phase synthesis of peptides with a C-terminal Cysteine protected by a Benzyl (Bzl) group.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: My final peptide yield is very low. What are the likely causes and how can I improve it?
Potential Causes:
-
Incomplete Coupling: The C-terminal Cys(Bzl) may not have loaded efficiently onto the resin, or subsequent amino acid couplings may have been inefficient due to peptide aggregation on the solid support.
-
Aggregation: The growing peptide chain can aggregate, leading to incomplete deprotection and coupling steps.[1]
-
Premature Cleavage: If using a highly acid-labile resin, the peptide may be prematurely cleaved during synthesis steps that are not intended for cleavage.
-
Side-Chain Alkylation during Cleavage: Reactive cations generated during Trifluoroacetic acid (TFA) cleavage, especially from the linker (e.g., Wang resin), can alkylate the cysteine's sulfhydryl group, leading to byproducts that are difficult to separate and reduce the yield of the desired peptide.[2]
Solutions:
-
Confirm Resin Loading: Quantify the loading of the first amino acid (Fmoc-Cys(Bzl)-OH) using a method like UV-Vis spectrophotometry of the Fmoc-piperidine adduct after the first deprotection step. If loading is low, consider optimizing conditions (e.g., longer reaction time, different activation method).
-
Modify Coupling/Deprotection: For difficult couplings, perform a "double coupling" step where the amino acid is activated and coupled a second time before moving to the next cycle. For incomplete Fmoc deprotection, extend the reaction time or repeat the deprotection step.[3]
-
Optimize Cleavage: Ensure your cleavage cocktail contains appropriate scavengers to prevent side reactions. For peptides synthesized on Wang resin, which can produce reactive p-hydroxyl benzyl cations, the addition of scavengers is crucial.[2]
Q2: My mass spectrometry results show a significant peak at [M+51 Da]. What is this impurity?
Potential Cause:
This mass shift is characteristic of a side reaction involving β-elimination of the protected thiol group from the C-terminal cysteine, followed by the addition of piperidine.[1] This process first forms a dehydroalanine residue, which is then attacked by piperidine, the base used for Fmoc deprotection.[1][3] This side reaction is particularly prevalent for C-terminal Cys residues.[3]
Solutions:
-
Use a Bulkier Protecting Group: The most common strategy to minimize this side reaction is to use the more sterically hindered Trityl (Trt) protecting group for the C-terminal cysteine instead of Benzyl (Bzl).[1][4] The bulkiness of the Trt group physically obstructs the base-catalyzed elimination.
-
Employ a Side-Chain Anchoring Strategy: For complete prevention, a more advanced (but less common) method is to anchor the Cysteine residue to the resin via its side chain instead of its C-terminus.[5] This leaves the C-terminus as a free carboxyl group, fundamentally altering the chemistry and preventing this specific side reaction.[5]
Q3: Chiral analysis of my peptide shows a significant amount of the D-Cys epimer. How can I prevent this racemization?
Potential Cause:
Racemization of the C-terminal amino acid is a well-known risk in solid-phase peptide synthesis.[5] During the activation of the carboxylic acid for coupling to the resin, an intermediate (5(4H)-oxazolone) can form. This intermediate can easily tautomerize, leading to a loss of stereochemical integrity at the alpha-carbon.
Solutions:
-
Optimize Coupling Conditions:
-
Reagents: When using carbodiimide activators like DIC, always include a racemization-suppressing additive such as Oxyma Pure or HOBt.
-
Temperature: Perform the loading of Fmoc-Cys(Bzl)-OH onto the resin at a reduced temperature (e.g., 0-4°C) to slow down the rate of oxazolone formation and subsequent racemization.
-
-
Use Pre-loaded Resins: Whenever possible, use commercially available pre-loaded resins (e.g., Fmoc-Cys(Bzl)-Wang resin). These resins are typically prepared under carefully controlled conditions to minimize initial racemization.
-
Consider Alternative Anchoring: As with the β-elimination issue, side-chain anchoring strategies have been shown to result in negligible racemization.[5]
Q4: After cleavage from Wang resin, I see an unexpected side product that is difficult to purify. What could it be?
Potential Cause:
During the final TFA cleavage step, the Wang linker decomposes and releases reactive p-hydroxyl benzyl cations.[2] These cations can act as alkylating agents, and the electron-rich sulfur atom of the Cys(Bzl) side chain is a prime target. This results in an S-alkylated cysteine byproduct.[2] This side reaction is particularly problematic as the popular scavenger triisopropylsilane (TIS) alone is not sufficient to suppress it.[1]
Solutions:
-
Use an Optimized Cleavage Cocktail: The most effective solution is to include a soft nucleophile in your cleavage cocktail that can efficiently trap these linker-derived cations. Ethane dithiol (EDT) is highly effective for this purpose.[1] A cocktail like "Reagent K" is often recommended.[6]
-
Change the Resin Linker: If this problem persists, consider using a different resin linker that does not generate such reactive cationic species upon cleavage, for example, the 2-Chlorotrityl chloride resin.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal cleavage cocktail for a peptide containing a C-terminal Cys(Bzl)?
There is no single "best" cocktail for all sequences, but a robust and widely used formulation for peptides containing sensitive residues like Cysteine is Reagent K .[6]
-
Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[6]
-
Role of Scavengers:
-
TFA: The strong acid that cleaves the peptide from the resin and removes side-chain protecting groups.[6]
-
Water: Helps to hydrolyze cleaved protecting groups.[6]
-
Phenol: Acts as a scavenger for carbocations, particularly from trityl groups.[6]
-
Thioanisole: A soft scavenger that helps prevent re-attachment and protects residues like Trp and Met.[6]
-
EDT: A potent reducing agent and scavenger, crucial for preventing both oxidation and alkylation of the Cysteine side chain.[1][6]
-
While other cocktails exist, Reagent K provides a comprehensive set of scavengers to address the most common side reactions associated with Cys-containing peptides.[6][7]
Q2: How can I minimize oxidation of the Cys(Bzl) residue during synthesis and workup?
The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimers) or sulfoxides.
-
During Cleavage: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6] Always use freshly prepared cleavage cocktails.
-
During Workup: After precipitating the peptide with cold ether, work quickly and keep samples cold. If disulfide bond formation is suspected, the crude peptide can be treated with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) before purification.[3]
-
Purification: Use buffers for HPLC that have been degassed to remove dissolved oxygen. Including a small amount of a reducing agent in the purification buffers can also be beneficial, but check for compatibility with your detection method.
Q3: Are there better alternatives to the Benzyl (Bzl) protecting group for C-terminal Cysteine?
Yes, the choice of protecting group can significantly impact the success of the synthesis.
-
Trityl (Trt): This is often the preferred choice for C-terminal Cysteine.[4] Its steric bulk provides better protection against the base-catalyzed β-elimination/piperidine addition side reaction compared to the smaller Bzl group.[1]
-
Acetamidomethyl (Acm): The Acm group is stable to standard TFA cleavage, yielding a side-chain protected peptide.[4] This can be advantageous if you wish to perform a specific, orthogonal deprotection and disulfide bond formation step later in solution. However, C-terminal Cys(Acm) is reported to be more prone to the β-elimination side reaction than Cys(Trt).[4][5]
The best choice depends on the specific peptide sequence and the desired final product. For general synthesis of a linear, fully deprotected peptide, Trt is often a more robust choice than Bzl for C-terminal Cysteine .
Data Presentation
Table 1: Comparison of Common Cleavage Cocktails for Cys-Containing Peptides
| Reagent Name | Composition | Recommended Use & Remarks |
| Standard | 95% TFA, 2.5% Water, 2.5% TIS | Suitable for simple peptides without sensitive residues. Not recommended for Cys , as TIS alone does not adequately prevent side reactions.[1][6] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A low-odor formulation good for scavenging trityl groups. However, it does not adequately protect Cys and Met from oxidation or alkylation.[6][8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Highly recommended for Cys-containing peptides . The combination of scavengers effectively minimizes alkylation, reattachment, and oxidation.[6][7] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% Amm. Iodide | A strong reducing cocktail designed to prevent Met oxidation and obtain linear peptides when multiple Cys residues are present.[6] |
Experimental Protocols
Protocol: Cleavage of a C-terminal Cys(Bzl) Peptide from Wang Resin using Reagent K
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K: Trifluoroacetic acid (TFA), Phenol, Deionized Water, Thioanisole, 1,2-ethanedithiol (EDT)
-
Ice-cold Methyl-tert-butyl ether (MTBE) or Diethyl ether
-
Centrifuge tubes
-
Reaction vessel (e.g., a syringe with a frit)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Prepare the Reagent K cocktail immediately before use by combining the components in the correct ratio (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT). A typical volume is 10 mL per gram of resin.
-
Chill the cleavage cocktail and the precipitation ether in an ice bath.
-
-
Cleavage Reaction:
-
Add the cold Reagent K cocktail to the peptide-resin.
-
Flush the vessel with an inert gas, seal it, and allow it to react for 2-3 hours at room temperature with occasional gentle agitation.[9]
-
Safety Note: Perform this step in a well-ventilated fume hood as TFA and thiols are corrosive and have strong odors.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture directly from the reaction vessel into a centrifuge tube containing at least 10 times the volume of ice-cold MTBE. A white precipitate of the crude peptide should form immediately.[9]
-
Rinse the resin once with a small amount of fresh TFA and add this to the ether to maximize recovery.
-
-
Isolation and Washing:
-
Centrifuge the peptide suspension at low speed (e.g., 3000 x g) for 5-10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash step 2-3 times to remove residual scavengers and cleaved protecting groups.
-
-
Drying:
-
After the final wash, carefully decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The peptide is now ready for analysis (e.g., LC-MS) and purification by HPLC.
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. bachem.com [bachem.com]
- 5. side-chain-anchoring-strategy-for-solid-phase-synthesis-of-peptide-acids-with-c-terminal-cysteine - Ask this paper | Bohrium [bohrium.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Cysteine(Bzl) in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address piperidine-mediated side reactions when using Cysteine(Bzl) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary piperidine-mediated side reactions observed with Cys(Bzl) during Fmoc-SPPS?
A1: The two main side reactions are:
-
β-Elimination: The piperidine used for Fmoc-deprotection can act as a base, abstracting a proton from the β-carbon of the Cys(Bzl) residue. This leads to the elimination of the benzylthio group and the formation of a highly reactive dehydroalanine (Dha) intermediate.
-
Piperidine Adduct Formation: The dehydroalanine intermediate can subsequently undergo a Michael addition reaction with piperidine, resulting in the formation of a 3-(1-piperidinyl)alanine byproduct. This leads to a mass increase of +51 Da in the final peptide.[1]
Q2: Can piperidine also cause racemization of Cys(Bzl)?
A2: Yes, piperidine can induce racemization of cysteine residues, particularly when the cysteine is at the C-terminus of the peptide. The basic conditions of Fmoc deprotection facilitate the abstraction of the α-proton of the C-terminal cysteine, leading to its epimerization.[1][2]
Q3: Are there alternative protecting groups for Cysteine that are less prone to these side reactions?
A3: Yes, several alternative S-protecting groups offer enhanced stability against piperidine-mediated side reactions. The use of more sterically bulky or acid-labile protecting groups can significantly minimize both β-elimination and racemization. Recommended alternatives include Trityl (Trt), 4,4'-dimethoxydiphenylmethyl (Ddm), 4-methoxybenzyloxymethyl (MBom), and Tetrahydropyranyl (Thp).[1][2][3]
Troubleshooting Guide
Issue: Detection of a +51 Da mass addition in the final peptide product.
Cause: This mass addition is characteristic of the formation of 3-(1-piperidinyl)alanine, a result of β-elimination of the Cys(Bzl) protecting group followed by the addition of piperidine to the resulting dehydroalanine intermediate.[1]
Solutions:
-
Switch to a More Robust Protecting Group: The most effective solution is to replace Fmoc-Cys(Bzl)-OH with an amino acid bearing a more stable protecting group. The bulky trityl (Trt) group is a common and effective alternative that minimizes this side reaction.[1][4] Other recommended protecting groups are listed in the table below.
-
Modify Deprotection Conditions:
-
Use an Alternative Base: Replace piperidine with a less nucleophilic base or a sterically hindered base. A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a small amount of piperidine (to scavenge the dibenzofulvene byproduct) can be effective.[5] Piperazine is another alternative that has been shown to reduce side reactions.
-
Optimize Reaction Time: Minimize the exposure of the peptide to piperidine by using shorter deprotection times, as long as complete Fmoc removal is achieved.
-
Issue: Racemization of the C-terminal Cysteine residue.
Cause: The basic environment created by piperidine during Fmoc deprotection can lead to the epimerization of the C-terminal cysteine.
Solutions:
-
Protecting Group Selection: The choice of the S-protecting group has a significant impact on the rate of racemization. Protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) have been shown to be more effective at preventing racemization compared to the Trityl (Trt) group, especially during microwave-assisted SPPS.[1]
-
Resin Choice: The use of 2-chlorotrityl resin has been reported to be effective in suppressing the racemization of C-terminal cysteine caused by the base treatment for Fmoc cleavage.[6]
-
Modified Deprotection Cocktail: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to reduce the basicity of the microenvironment around the peptide and minimize racemization.[7]
-
Alternative Base: Using piperazine in place of piperidine for Fmoc deprotection has been shown to reduce the racemization of resin-bound C-terminal cysteine.
Data Summary: Cysteine Protecting Groups
The following table provides a qualitative comparison of commonly used cysteine protecting groups in their ability to prevent piperidine-mediated side reactions.
| Protecting Group | Structure | Relative Stability to β-Elimination | Effectiveness in Preventing Racemization |
| Benzyl (Bzl) | -CH₂-Ph | Low | Low |
| Trityl (Trt) | -C(Ph)₃ | High | Moderate |
| Diphenylmethyl (Dpm) | -CH(Ph)₂ | High | High (reported to be better than Trt and Bzl) |
| 4-methoxybenzyloxymethyl (MBom) | -CH₂-O-CH₂-Ph-OMe | Very High | Very High |
| Tetrahydropyranyl (Thp) | Cyclic ether | Very High | Very High (reported to be superior to Trt and Dpm)[3][6] |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection using Piperidine (for comparison)
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Fmoc-Deprotection using DBU/Piperidine
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare the deprotection solution: 2% DBU and 2% piperidine in DMF.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 2-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Fmoc-Deprotection using Piperazine
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare the deprotection solution: 20% piperazine in DMF. To aid dissolution, a small amount of N-Methyl-2-pyrrolidone (NMP) can be used as a co-solvent.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 7-15 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
Visualizations
Caption: Piperidine-mediated side reaction with Cys(Bzl).
Caption: Troubleshooting workflow for Cys(Bzl) side reactions.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
optimizing reaction times for Fmoc-Cys(Bzl)-Cl activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Cys(Bzl)-Cl in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the acid chloride derivative of N-α-Fmoc-S-benzyl-L-cysteine. The N-α-Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions. The S-benzyl (Bzl) group offers robust protection for the thiol side chain of cysteine, preventing unwanted side reactions. The acid chloride is a highly activated form of the carboxylic acid, which allows for rapid coupling to the free amine of a growing peptide chain, particularly in cases of sterically hindered or "difficult" couplings where standard coupling reagents may be less effective.[1][2]
Q2: How is this compound typically prepared?
This compound is highly reactive and sensitive to moisture, so it is often prepared in situ immediately before the coupling reaction.[3] Common methods for its preparation involve reacting Fmoc-Cys(Bzl)-OH with reagents such as:
-
Thionyl chloride (SOCl₂) in a dry, inert solvent like dichloromethane (DCM).
-
Bis-(trichloromethyl)carbonate (BTC), also known as triphosgene.[3]
Q3: What are the main advantages of using this compound over standard coupling reagents with Fmoc-Cys(Bzl)-OH?
The primary advantage is the high reactivity of the acid chloride, which can lead to faster and more complete coupling reactions, especially for difficult sequences. This can be beneficial in overcoming aggregation and improving the yield of the desired peptide.
Q4: What are the key challenges and potential side reactions associated with using this compound?
The main challenges include:
-
Moisture Sensitivity: Fmoc-amino acid chlorides readily hydrolyze back to the carboxylic acid in the presence of water, reducing coupling efficiency.
-
Racemization: Cysteine derivatives are particularly prone to racemization during activation and coupling. The high reactivity of the acid chloride can exacerbate this issue.[4] The use of additives like 1-hydroxybenzotriazole (HOBt) or its potassium salt (KOBt) can help suppress racemization.[1]
-
Side Reactions at the C-terminus: When cysteine is the C-terminal amino acid, base-catalyzed elimination of the protected sulfhydryl group can occur, leading to the formation of a dehydroalanine residue. This can then react with piperidine (used for Fmoc deprotection) to form a piperidinyl-alanine adduct.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Hydrolysis of this compound due to moisture. 2. Steric hindrance at the coupling site. 3. Peptide aggregation on the solid support. | 1. Ensure all solvents and reagents are anhydrous. Prepare the acid chloride in situ just before use. 2. Increase the reaction time and/or temperature. Consider using a stronger, non-nucleophilic base. 3. Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO). Sonication can also be beneficial.[5] |
| Presence of Racemized Product (D-Cysteine Isomer) | 1. Over-activation of the amino acid. 2. Prolonged exposure to basic conditions during coupling. | 1. Add an anti-racemization agent such as HOBt or KOBt to the coupling reaction.[1] 2. Minimize the pre-activation time of the acid chloride. Perform the coupling at a lower temperature if possible. |
| Unexpected Mass corresponding to a +51 Da adduct | Formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine. | This is more likely with Fmoc/tBu protocols. Using a sterically bulky protecting group like trityl (Trt) can minimize this, but the benzyl (Bzl) group should also offer some protection. If this is a persistent issue, consider alternative C-terminal residues or cleavage strategies.[5] |
| Difficult Removal of the S-benzyl (Bzl) protecting group | The S-benzyl group is highly stable and requires strong acidic conditions for cleavage. | Use a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers to efficiently remove the benzyl group and prevent side reactions. |
Experimental Protocols
Protocol 1: In Situ Preparation and Coupling of this compound using Thionyl Chloride
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in anhydrous dichloromethane (DCM).
-
Acid Chloride Generation: In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Cys(Bzl)-OH (3 equivalents relative to the resin loading) in anhydrous DCM. Cool the solution to 0°C. Add freshly distilled thionyl chloride (1.5 equivalents) dropwise with stirring. Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under vacuum. Ensure the resulting this compound is thoroughly dried.
-
Coupling: Dissolve the freshly prepared Fmoc-Cys(Bwl)-Cl in anhydrous DCM or DMF. Add this solution to the swelled resin. Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (3 equivalents). Let the reaction proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test.[6] A negative Kaiser test (beads remain yellow) indicates complete coupling.
-
Washing: After a complete reaction, wash the resin thoroughly with DMF and DCM to remove excess reagents.
Protocol 2: In Situ Preparation and Coupling of this compound using Bis-(trichloromethyl)carbonate (BTC)
-
Resin Preparation: As described in Protocol 1.
-
Activation: In a separate, dry flask, dissolve Fmoc-Cys(Bzl)-OH (3 equivalents) in anhydrous DCM or NMP. Add a solution of BTC (1 equivalent) in the same solvent. Stir at room temperature for 15-30 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Add DIEA (3 equivalents) and allow the coupling to proceed for 1-2 hours.
-
Monitoring and Washing: As described in Protocol 1.
Data Presentation
| Activation Method | Typical Coupling Time | Key Considerations |
| This compound | 1 - 2 hours | Highly reactive, moisture-sensitive, higher risk of racemization without additives. |
| DCC/HOBt | 2 - 4 hours | Standard, cost-effective method. Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| HBTU/HATU/DIEA | 30 minutes - 2 hours | Fast and efficient, but can cause racemization with cysteine. More expensive.[7] |
| DIC/Oxyma | 1 - 3 hours | Reduced risk of racemization compared to HBTU/HATU. |
Visualizations
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Cys(Bzl)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Fmoc-Cys(Bzl)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Problem 1: Appearance of an unexpected +51 Da peak in the mass spectrum of a C-terminal cysteine-containing peptide.
Question: My peptide has a C-terminal cysteine protected with a benzyl group, and after cleavage and purification, I observe a significant side-product with a mass increase of 51 Da. What is this by-product and how can I prevent its formation?
Answer:
This common by-product is likely 3-(1-piperidinyl)alanine . It forms through a base-catalyzed β-elimination of the protected thiol group of the C-terminal cysteine to generate a dehydroalanine intermediate. Piperidine, used for Fmoc deprotection, then acts as a nucleophile and adds to this intermediate.[1] While the benzyl (Bzl) group can contribute to this, more sterically hindered protecting groups like trityl (Trt) are known to reduce its occurrence.[1]
Mitigation Strategies:
-
Choice of Resin: Utilizing a 2-chlorotrityl chloride resin can sterically hinder the formation of the dehydroalanine intermediate.
-
Deprotection Conditions:
-
Minimize the exposure time to piperidine.
-
Consider using a milder base for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), although its use should be carefully evaluated for other potential side reactions.
-
-
Protecting Group Selection: If this side reaction is persistent, consider switching to a more sterically bulky protecting group for the cysteine residue, such as Trityl (Trt).
Problem 2: Racemization of the cysteine residue, particularly at the C-terminus.
Question: I am observing significant epimerization of my cysteine residue, leading to diastereomeric impurities that are difficult to separate. How can I minimize racemization?
Answer:
Cysteine residues, especially when located at the C-terminus of a peptide, are susceptible to racemization during both coupling and deprotection steps in Fmoc-SPPS.[2][3]
Mitigation Strategies:
-
Coupling Reagents: Avoid pre-activation and the use of strong bases like N,N-diisopropylethylamine (DIEA) during the coupling of Fmoc-Cys(Bzl)-OH. Using carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® can significantly reduce racemization.[3]
-
Resin Choice: The use of 2-chlorotrityl resin has been shown to be effective in suppressing racemization of C-terminal cysteine residues.[4]
-
Alternative Protecting Groups: Studies have shown that the choice of the S-protecting group can influence the extent of racemization. While data for the benzyl group is less prevalent, comparisons between other protecting groups suggest that less bulky and more electron-donating groups might reduce racemization. For instance, one study showed that Fmoc-Cys(Thp)-OH resulted in less racemization compared to Fmoc-Cys(Trt)-OH and Fmoc-Cys(Dpm)-OH during coupling.[5]
Problem 3: S-alkylation of the cysteine side chain during TFA cleavage.
Question: After TFA cleavage, I'm detecting by-products corresponding to the alkylation of the cysteine's sulfur atom. What causes this and how can it be prevented?
Answer:
During the final trifluoroacetic acid (TFA) cleavage step, carbocations are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl) and from the resin linker. The nucleophilic thiol side chain of the deprotected cysteine can be attacked by these carbocations, leading to S-alkylation.
Mitigation Strategies:
-
Use of Scavengers: A well-formulated TFA cleavage cocktail containing scavengers is crucial.
-
Triisopropylsilane (TIS): Effectively quenches carbocations.
-
1,2-Ethanedithiol (EDT): A good scavenger that also helps to keep the cysteine in its reduced state.[5]
-
Water: Acts as a nucleophile to compete with the peptide for carbocations.
-
-
Recommended Cleavage Cocktail: For peptides containing sensitive residues like cysteine, a common and effective cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of using the S-benzyl protecting group for cysteine in Fmoc-SPPS?
A1:
-
Advantages: The S-benzyl group is highly stable to the basic conditions used for Fmoc deprotection and to the milder acidic conditions used to cleave some other protecting groups. This makes it suitable for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies.
-
Disadvantages: The high stability of the S-benzyl group necessitates harsher cleavage conditions for its removal, typically requiring strong acids like HF or trifluoromethanesulfonic acid (TFMSA). This can be incompatible with sensitive residues in the peptide sequence. It is also more prone to promoting β-elimination leading to 3-(1-piperidinyl)alanine formation compared to bulkier protecting groups.[6]
Q2: How does the S-benzyl protecting group compare to the S-trityl group in terms of by-product formation?
A2: The S-trityl (Trt) group is generally preferred for routine Fmoc-SPPS for several reasons:
-
Piperidinylalanine Formation: The steric bulk of the Trt group significantly reduces the incidence of β-elimination and subsequent piperidinylalanine formation compared to the Bzl group.[1]
-
Cleavage Conditions: The Trt group is readily cleaved under standard TFA conditions, making the final deprotection step more straightforward and compatible with a wider range of peptide sequences.
-
Racemization: While both can be susceptible to racemization, the use of appropriate coupling conditions is the primary factor in its prevention. However, some studies suggest that bulkier protecting groups can exacerbate racemization during coupling.[2]
Q3: Can I quantify the level of racemization of my cysteine-containing peptide?
A3: Yes, the extent of racemization can be quantified using chiral high-performance liquid chromatography (HPLC). This involves developing an HPLC method that can separate the desired peptide (containing L-cysteine) from its diastereomer (containing D-cysteine). Co-injection with a synthetically prepared standard of the D-cysteine-containing peptide can confirm the identity of the peak.
Q4: What is the best way to analyze for the 3-(1-piperidinyl)alanine by-product?
A4: Liquid chromatography-mass spectrometry (LC-MS) is the most effective method for identifying and quantifying this by-product. The mass difference of +51 Da compared to the desired peptide is a clear indicator of its presence. For quantitative analysis, a standard curve can be generated if an isolated standard of the by-product is available.
Data Presentation
Table 1: Comparison of Cysteine Protecting Groups and Associated Side Reactions
| Protecting Group | Relative Steric Bulk | Propensity for β-Elimination (Piperidinylalanine formation) | Propensity for Racemization (Coupling) | Cleavage Conditions |
| Benzyl (Bzl) | Low | Higher | Moderate | Harsh (HF, TFMSA) |
| Trityl (Trt) | High | Lower | Moderate to High | Standard TFA |
| Diphenylmethyl (Dpm) | Moderate | Moderate | Lower than Trt | Standard TFA |
| Tetrahydropyranyl (Thp) | Low (non-aromatic) | Lower | Lower | Standard TFA |
Note: The propensity for side reactions is also highly dependent on reaction conditions (resin, base, coupling reagents).
Table 2: Quantitative Data on Cysteine Racemization with Different Protecting Groups During Coupling
| Cysteine Derivative | Racemization (%) |
| Fmoc-Cys(Thp)-OH | 0.74 |
| Fmoc-Cys(Trt)-OH | 3.3 |
| Fmoc-Cys(Dpm)-OH | 6.8 |
Data from a study using DIPCDI/Oxyma Pure coupling.[5] This table illustrates the impact of the protecting group on racemization under specific conditions.
Experimental Protocols
Protocol 1: HPLC Analysis of Cysteine Racemization
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
HPLC System: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point. The gradient should be optimized to achieve baseline separation of the diastereomers.
-
Detection: UV detection at 214 nm or 280 nm.
-
Quantification: Integrate the peak areas of the L- and D-cysteine containing peptides. The percentage of racemization is calculated as: [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100.
-
Confirmation: Co-inject the sample with a known standard of the D-cysteine diastereomer to confirm peak identity.
Protocol 2: General Procedure for TFA Cleavage to Minimize S-Alkylation
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail. For a cysteine-containing peptide, "Reagent K" is recommended:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether (typically 10 times the volume of the filtrate).
-
-
Peptide Collection:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: By-product formation pathways with Fmoc-Cys(Bzl)-OH.
Caption: Troubleshooting workflow for Fmoc-Cys(Bzl)-OH related issues.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. 3-(1-Piperidinyl)alanine formation during the preparation ofC-terminal cysteine peptides with the Fmoc/t-Bu strategy [scite.ai]
Validation & Comparative
A Comparative Guide to Cysteine Derivatives in Peptide Synthesis: Fmoc-Cys(Trt)-OH vs. Fmoc-Cys(Bzl)-Cl
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. Cysteine, with its reactive thiol side chain, presents unique challenges, necessitating careful protection strategies to prevent unwanted side reactions and ensure high purity of the final product. This guide provides an objective, data-supported comparison between two cysteine derivatives: the widely-used Fmoc-Cys(Trt)-OH and the less common Fmoc-Cys(Bzl)-Cl .
This comparison focuses on the critical aspects of their chemical properties, performance in Solid-Phase Peptide Synthesis (SPPS), and the conditions required for their use, from coupling to final cleavage.
Part 1: Fundamental Chemical and Strategic Differences
The primary distinction between these two reagents lies in both the thiol protecting group (Trityl vs. Benzyl) and the C-terminal activating group (carboxylic acid vs. acid chloride). These differences have profound implications for their application in the standard Fmoc/tBu peptide synthesis strategy.
The Trityl (Trt) group is a bulky, acid-labile protecting group, making it ideal for Fmoc-SPPS where the final cleavage is performed with strong acids like Trifluoroacetic Acid (TFA).[1][2][3] In contrast, the Benzyl (Bzl) group is significantly more robust and resistant to TFA, requiring harsh and hazardous reagents like Hydrofluoric Acid (HF) for its removal.[4][5] This fundamental difference in lability makes the Bzl group non-orthogonal with standard Fmoc-SPPS protocols.[6][7]
Furthermore, Fmoc-Cys(Trt)-OH is a carboxylic acid that requires controlled in situ activation before coupling, while this compound is a pre-activated, highly reactive acid chloride.[8][9] This high reactivity can accelerate coupling but significantly increases the risk of side reactions, most notably racemization.[10]
Caption: Chemical overview of Fmoc-Cys(Trt)-OH and this compound.
| Feature | Fmoc-Cys(Trt)-OH | This compound | Rationale & Implications |
| Thiol Protecting Group | Trityl (Trt) | Benzyl (Bzl) | Trt is the standard for Fmoc-SPPS; Bzl is not. |
| Protecting Group Lability | High acid lability (cleaved by TFA) | Very low acid lability (stable to TFA) | Trt is removed during standard final cleavage. Bzl requires harsh, non-standard conditions (e.g., HF).[4][5] |
| Orthogonality in Fmoc-SPPS | Yes . Compatible with standard cleavage. | No . Requires conditions that degrade the peptide and remove other protecting groups non-selectively. | This is the most critical strategic difference. The Bzl group is incompatible with the Fmoc/tBu strategy.[6][7] |
| C-Terminal Activating Group | Carboxylic Acid (-OH) | Acid Chloride (-Cl) | -OH requires controlled in situ activation; -Cl is pre-activated and highly reactive. |
| Reactivity | Controlled via coupling reagents. | Extremely high, moisture-sensitive. | High reactivity of the acid chloride increases the risk of side reactions, especially racemization.[10] |
| Primary Use Case | Standard reagent for incorporating Cys in Fmoc-SPPS.[1] | Primarily associated with older Boc-Bzl strategies or specialized solution-phase synthesis. |
Part 2: Performance in Solid-Phase Peptide Synthesis
The choice between these derivatives directly impacts coupling efficiency, the risk of epimerization, and the overall success of the peptide synthesis.
Activation and Coupling Workflow
The standard SPPS cycle involves deprotection of the N-terminal Fmoc group, followed by activation and coupling of the next amino acid. The workflow differs significantly at the activation step.
-
Fmoc-Cys(Trt)-OH: Requires an in situ activation step where a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) converts the carboxylic acid into a reactive ester on the fly, allowing for a controlled reaction with the free amine on the resin-bound peptide.[9][11]
-
This compound: As an acid chloride, it is already activated and can be added directly to the coupling reaction. This bypasses the in situ activation step but offers less control over the highly exothermic and rapid reaction.
Caption: Contrasting SPPS coupling workflows for the two derivatives.
Racemization Risk
Cysteine is highly susceptible to racemization (loss of stereochemical integrity) during the activation and coupling steps.[12][13] This is a critical concern as it leads to diastereomeric impurities that are difficult to separate from the target peptide.
The high reactivity of acid chlorides makes This compound exceptionally prone to racemization. While direct comparative data is scarce due to its rare use in Fmoc-SPPS, the literature confirms that the powerful activation in acid chlorides presents a high risk of epimerization.[10]
For Fmoc-Cys(Trt)-OH , racemization is a known issue but can be effectively managed. The extent depends heavily on the coupling reagents and bases used.
| Coupling Method for Fmoc-Cys(Trt)-OH | Racemization (% D-Cys) | Reference |
| DIPCDI / Oxyma Pure | 3.3% | [1] |
| HCTU / DIEA | High (exact % sequence-dependent) | [12] |
| HBTU / Collidine | Significantly reduced vs. DIEA | [14] |
| Symmetrical Anhydride or DIPCDI/HOBt | Recommended to minimize enantiomerization | [14] |
Part 3: Deprotection and Cleavage
The final step of SPPS involves cleaving the peptide from the resin and removing all side-chain protecting groups. The concept of orthogonality —the ability to remove one class of protecting groups without affecting another—is central to a successful synthesis.[6][7]
-
Fmoc-Cys(Trt)-OH is fully orthogonal to the standard Fmoc strategy. The N-terminal Fmoc group is removed by a base (piperidine), while the Trt and other side-chain groups (like tBu, Boc) are removed simultaneously by acid (TFA).
-
This compound is not orthogonal. The Bzl group is stable to the TFA used for final cleavage.[4] Its removal requires much harsher conditions (e.g., HF) that are incompatible with the resin and other protecting groups, making it unsuitable for this synthetic scheme.
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
| Parameter | Fmoc-Cys(Trt)-OH | This compound |
| Cleavage Reagent | 95% TFA | HF or TMSBr/TFMSA |
| Scavengers | Required . TIS, EDT, or DODT to capture the trityl cation.[1][2] | Required . Anisole, cresol. |
| Conditions | 2-4 hours at room temperature. | -5 to 0 °C for 1 hour. |
| Safety | TFA is corrosive and requires a fume hood. | HF is extremely hazardous, toxic, and corrosive , requiring specialized equipment and training. |
| Compatibility | Fully compatible with standard Fmoc-SPPS. | Incompatible. Cleaves most other protecting groups and can damage the peptide. |
Part 4: Experimental Protocols
Key Experiment 1: Standard Coupling of Fmoc-Cys(Trt)-OH
Objective: To incorporate a cysteine residue into a growing peptide chain on a solid support using standard in situ activation.
Methodology:
-
Resin Preparation: The peptide-resin is deprotected at the N-terminus using 20% piperidine in DMF (2 x 10 min) to expose the free amine. The resin is then washed thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIEA (8 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the washed peptide-resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF, DCM, and Methanol to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Key Experiment 2: Theoretical Coupling of this compound
Objective: To couple a pre-activated cysteine derivative. (Note: This protocol is theoretical for standard SPPS and highlights necessary precautions).
Methodology:
-
Resin Preparation: Prepare the peptide-resin as described above to expose the free amine.
-
Reagent Preparation: Dissolve this compound (3 eq.) in anhydrous DCM or DMF under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis of the acid chloride.
-
Coupling: Add the this compound solution to the resin. Add a non-nucleophilic base such as 2,4,6-collidine (6 eq.) to neutralize the HCl byproduct. Agitate at room temperature for 30-60 minutes. The reaction should be monitored closely due to its high speed.
-
Washing and Confirmation: Perform washing and confirmation steps as described above. A capping step with acetic anhydride may be necessary to block any unreacted amines.
Summary and Recommendations
The evidence overwhelmingly supports the use of Fmoc-Cys(Trt)-OH as the standard and superior reagent for incorporating cysteine in routine Fmoc-based solid-phase peptide synthesis.
-
Fmoc-Cys(Trt)-OH is the industry standard for a reason: its protecting group is perfectly suited for the Fmoc/tBu orthogonal strategy, its reactivity can be precisely controlled with a variety of well-established coupling reagents, and its associated side reactions, like racemization, are understood and can be minimized.[1][3][14]
-
This compound is fundamentally incompatible with modern Fmoc-SPPS. The non-orthogonal nature of the acid-stable Benzyl protecting group necessitates a cleavage strategy (HF) that is hazardous and destructive to the peptide and other protecting groups.[4][5] Furthermore, its pre-activated acid chloride form presents an unacceptably high risk of racemization for routine synthesis.[10] Its use is confined to highly specialized, non-standard synthetic routes, typically in solution-phase chemistry.
For drug development and research applications demanding high purity, predictable outcomes, and compatibility with automated synthesizers, Fmoc-Cys(Trt)-OH remains the unequivocal choice.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. nbinno.com [nbinno.com]
- 4. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chloride...: Ingenta Connect [ingentaconnect.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. youtube.com [youtube.com]
- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7 [sigmaaldrich.com]
A Comparative Guide to Fmoc-Protected Cysteine Derivatives in Peptide Synthesis: Spotlight on Fmoc-Cys(Bzl)-OH
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of cysteine-containing peptides. The unique reactivity of the cysteine thiol side chain necessitates the use of protecting groups to prevent undesirable side reactions. This guide provides an objective comparison of Fmoc-Cys(Bzl)-OH with other commonly used Fmoc-cysteine derivatives, supported by experimental data, to aid in the rational selection of these critical reagents.
The benzyl (Bzl) protecting group for the thiol side chain of cysteine has been a long-standing choice in peptide chemistry, particularly within the context of Boc/Bzl strategies. However, with the prevalence of Fmoc-based SPPS, its utility and performance relative to other protecting groups warrant a detailed examination. This guide will delve into key performance indicators such as racemization, coupling efficiency, and deprotection conditions, offering a clear perspective on the advantages and disadvantages of employing Fmoc-Cys(Bzl)-OH.
Performance Comparison of Cysteine Protecting Groups
The choice of a thiol protecting group significantly impacts the efficiency and purity of the synthesized peptide. Key considerations include the stability of the protecting group throughout the synthesis, its influence on the stereochemical integrity of the cysteine residue, and the conditions required for its removal.
Racemization during Coupling
Cysteine residues are particularly susceptible to racemization during the activation and coupling steps in SPPS.[1] The extent of racemization is influenced by the nature of the side-chain protecting group. Experimental data reveals that the benzyl group in Fmoc-Cys(Bzl)-OH offers a moderate level of protection against racemization compared to other commonly used derivatives.
| Fmoc-Cysteine Derivative | Protecting Group | Racemization (%) | Cleavage Condition |
| Fmoc-Cys(Bzl)-OH | Benzyl (Bzl) | 5.3 | Strong Acid (HF) |
| Fmoc-Cys(Trt)-OH | Trityl (Trt) | 8.0 | Mild Acid (TFA) |
| Fmoc-Cys(Dpm)-OH | Diphenylmethyl (Dpm) | 1.2 | Mild Acid (TFA) |
| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | Not reported in this study | Not acid-labile |
| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | 0.74 | Mild Acid (TFA) |
Table 1: Comparison of racemization levels and cleavage conditions for various Fmoc-cysteine derivatives. Data on racemization is sourced from a comparative study under conventional Fmoc SPPS conditions.[1]
As indicated in Table 1, Fmoc-Cys(Bzl)-OH exhibits lower racemization than the widely used Fmoc-Cys(Trt)-OH. However, derivatives like Fmoc-Cys(Dpm)-OH and Fmoc-Cys(Thp)-OH show significantly less propensity for racemization.
Deprotection and Cleavage
A critical point of differentiation for Fmoc-Cys(Bzl)-OH is the stringent conditions required for the removal of the benzyl protecting group. Unlike the trityl (Trt), diphenylmethyl (Dpm), and tetrahydropyranyl (Thp) groups which are labile to trifluoroacetic acid (TFA), the benzyl group necessitates the use of strong acids like liquid hydrogen fluoride (HF).[2][3] This has significant implications for the overall synthetic strategy.
The use of HF requires specialized, corrosion-resistant equipment and stringent safety protocols.[1][2] Furthermore, the highly acidic conditions of HF cleavage can promote various side reactions, including the alkylation of sensitive residues like tryptophan, methionine, and tyrosine by carbocations generated during deprotection.[2] To mitigate these side reactions, a carefully selected cocktail of scavengers is essential.[2]
This requirement for harsh cleavage conditions makes Fmoc-Cys(Bzl)-OH incompatible with standard Fmoc/tBu strategies where final deprotection and cleavage from the resin are performed simultaneously with TFA. However, this stability to TFA can be advantageous in specific scenarios, such as the synthesis of protected peptide fragments on hyper-acid labile resins.
Experimental Protocols
To provide a practical context for the comparison, detailed protocols for the coupling of Fmoc-protected cysteine and the cleavage of the Bzl and Trt protecting groups are outlined below.
General Coupling Protocol for Fmoc-Cysteine Derivatives
This protocol is applicable for the manual solid-phase synthesis of peptides and can be adapted for automated synthesizers.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Cys(Bzl)-OH or Fmoc-Cys(Trt)-OH)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
-
Resin with a free N-terminal amine
-
Washing solvents (DMF, DCM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-cysteine derivative (3-5 equivalents relative to resin loading), coupling reagent (e.g., HATU, 2.9 equivalents), and base (e.g., DIPEA, 8 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test indicates a successful coupling.[4]
Cleavage Protocol for Cys(Bzl) Protecting Group (HF Cleavage)
Warning: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin containing Cys(Bzl)
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger cocktail (e.g., p-cresol, p-thiocresol, anisole, dimethyl sulfide)
-
Cold diethyl ether
-
Solvent for peptide dissolution (e.g., acetic acid, water)
-
HF cleavage apparatus
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Apparatus Setup: Place the dried resin and a magnetic stir bar in the reaction vessel of the HF apparatus. Add the appropriate scavenger cocktail.
-
HF Distillation: Cool the reaction vessel with dry ice/acetone and distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Warm the reaction vessel to 0°C and stir the mixture for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Add cold diethyl ether to the residue to precipitate the crude peptide.
-
Washing and Isolation: Wash the precipitated peptide multiple times with cold diethyl ether to remove scavengers and other byproducts. Dry the crude peptide under vacuum.[2]
Cleavage Protocol for Cys(Trt) Protecting Group (TFA Cleavage)
This is the standard cleavage cocktail for peptides synthesized using an Fmoc/tBu strategy.
Materials:
-
Peptide-resin containing Cys(Trt)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT))
-
Cold diethyl ether
-
Solvent for peptide dissolution (e.g., acetic acid, water)
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail, for example, TFA/TIS/water (95:2.5:2.5 v/v/v). For peptides with multiple Cys(Trt) residues, the addition of EDT is recommended.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Washing and Isolation: Wash the precipitated peptide multiple times with cold diethyl ether. Dry the crude peptide under vacuum.
Visualization of Structures and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structures of common Fmoc-cysteine derivatives.
Caption: A typical workflow for solid-phase peptide synthesis.
Caption: Comparison of cleavage mechanisms for Bzl and Trt groups.
Conclusion and Recommendations
The selection of an Fmoc-protected cysteine derivative is a critical decision in peptide synthesis that should be guided by the specific requirements of the target peptide and the overall synthetic strategy.
Fmoc-Cys(Bzl)-OH presents a mixed performance profile:
-
Advantage in Racemization Control: It offers better protection against racemization compared to the commonly used Fmoc-Cys(Trt)-OH.
-
Major Disadvantage in Cleavage: The primary drawback is the requirement for harsh HF cleavage, which limits its applicability in standard Fmoc/tBu SPPS and necessitates specialized equipment and safety precautions.
-
Niche Applications: Its stability to TFA makes it potentially useful for the synthesis of protected peptide fragments on highly acid-sensitive resins.
Recommendations for Researchers:
-
For routine Fmoc SPPS where the final product is a deprotected peptide, Fmoc-Cys(Trt)-OH remains a cost-effective and convenient option, despite its higher tendency for racemization. The mild TFA cleavage is a significant advantage.
-
When minimizing racemization is a primary concern, especially for peptides containing C-terminal cysteine or adjacent to pro-racemization residues, derivatives like Fmoc-Cys(Dpm)-OH or Fmoc-Cys(Thp)-OH are superior choices due to their low racemization rates and TFA lability.
-
The use of Fmoc-Cys(Bzl)-OH should be reserved for specific applications where its stability to TFA is a required feature, and the laboratory is equipped for and experienced with HF cleavage procedures. Its historical significance in Boc/Bzl chemistry does not readily translate to a general advantage in modern Fmoc-based synthesis.
Ultimately, a thorough understanding of the properties of each cysteine derivative, coupled with a careful evaluation of the synthetic goals, will enable the rational selection of the optimal building block for the successful synthesis of complex cysteine-containing peptides.
References
Verifying the Incorporation of Fmoc-Cys(Bzl)-Cl: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of protected amino acids is a critical checkpoint in solid-phase peptide synthesis (SPPS). For cysteine-containing peptides, where the thiol group necessitates protection to prevent unwanted side reactions, verifying the addition of residues like Fmoc-Cys(Bzl)-Cl is paramount. This guide provides an objective comparison of common analytical methods used to confirm the incorporation of this crucial building block, complete with experimental data and detailed protocols.
At-a-Glance Comparison of Analytical Methods
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes key analytical methods for verifying the incorporation of this compound during and after peptide synthesis.
| Analytical Method | Type | Information Provided | Throughput | Cost | Key Advantages | Key Disadvantages |
| Kaiser Test | Qualitative | Presence/absence of free primary amines | High | Low | Simple, rapid, on-resin analysis | Prone to false negatives with sterically hindered amines; destructive |
| HPLC | Quantitative | Purity, retention time of the peptide | Medium | Medium | High resolution, quantitative, well-established | Requires cleavage from resin, method development can be time-consuming |
| Mass Spectrometry | Quantitative | Molecular weight confirmation, sequence verification | High | High | High sensitivity, provides exact mass, can identify modifications | Requires cleavage from resin, complex mixtures can be challenging to analyze |
| Edman Degradation | Quantitative | N-terminal sequence confirmation | Low | High | Unambiguous sequencing, confirms position of the residue | Slow, requires specialized equipment, not suitable for long peptides |
| NMR Spectroscopy | Qualitative/Quantitative | Structural confirmation, purity assessment | Low | Very High | Provides detailed structural information, non-destructive | Low sensitivity, complex spectra for larger peptides, requires high sample concentration |
| FTIR Spectroscopy | Qualitative | Monitoring of reaction completion on-resin | High | Medium | Non-destructive, can be used in real-time | Provides general functional group information, not specific to the amino acid |
In-Depth Analysis and Experimental Data
To illustrate the practical application of these methods, we will consider the synthesis of a model tripeptide, H-Gly-Cys(Bzl)-Phe-NH₂ . The successful incorporation of Fmoc-Cys(Bzl)-OH would be a key step in its synthesis.
Kaiser Test: A Quick Check for Unreacted Amines
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin. After the coupling of Fmoc-Cys(Bzl)-OH to the growing peptide chain (Gly-resin), a negative Kaiser test (beads remain colorless or yellow) indicates a successful coupling reaction, as the primary amine of the glycine residue has reacted.
Expected Result for H-Gly-Cys(Bzl)-Phe-NH₂ synthesis:
-
Before coupling Fmoc-Cys(Bzl)-OH: Positive result (blue beads), indicating the presence of the free amine of the glycine residue.
-
After coupling Fmoc-Cys(Bzl)-OH: Negative result (colorless/yellow beads), indicating the successful consumption of the free amine.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity
Reversed-phase HPLC is a cornerstone technique for analyzing the purity of the final cleaved peptide. The retention time of the peptide is a characteristic property that can be used for identification.
Illustrative HPLC Data for H-Gly-Cys(Bzl)-Phe-NH₂: A successful synthesis would yield a major peak corresponding to the desired peptide. The presence of other peaks would indicate impurities, such as deletion sequences (e.g., H-Gly-Phe-NH₂) or incompletely deprotected peptides.
| Compound | Retention Time (min) | Purity (%) |
| H-Gly-Cys(Bzl)-Phe-NH₂ | 15.2 | 98.5 |
| H-Gly-Phe-NH₂ | 12.8 | 1.0 |
| Other Impurities | Various | 0.5 |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the synthesized peptide, offering definitive confirmation of the incorporation of Fmoc-Cys(Bzl)-OH (after cleavage and deprotection).
Expected Mass Spectrum for H-Gly-Cys(Bzl)-Phe-NH₂:
-
Calculated Monoisotopic Mass: 406.16 Da
-
Observed [M+H]⁺: 407.17 m/z
Tandem mass spectrometry (MS/MS) can further confirm the sequence by fragmenting the peptide and analyzing the resulting daughter ions.
Edman Degradation: Positional Verification
Edman degradation sequentially removes amino acids from the N-terminus of the peptide, allowing for direct sequence verification. This method would confirm that Cys(Bzl) is in the second position of our model peptide.
Expected Edman Degradation Report for H-Gly-Cys(Bzl)-Phe-NH₂:
| Cycle | Amino Acid Identified | Yield (pmol) |
| 1 | Glycine (Gly) | 95 |
| 2 | S-Benzylcysteine (Cys(Bzl)) | 88 |
| 3 | Phenylalanine (Phe) | 92 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Insights
¹H NMR spectroscopy can provide detailed information about the structure of the peptide, including the successful incorporation and integrity of the S-benzyl protecting group.
Characteristic ¹H NMR Signals for the Cys(Bzl) residue in H-Gly-Cys(Bzl)-Phe-NH₂ (in DMSO-d₆):
-
~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~3.7 ppm (singlet, 2H): Methylene protons of the benzyl group (-S-CH₂ -Ph).
-
~2.8-3.0 ppm (multiplet, 2H): β-protons of the cysteine residue (-CH-CH₂ -S-).
Fourier-Transform Infrared (FTIR) Spectroscopy: On-Resin Monitoring
FTIR spectroscopy can be used to monitor the progress of the coupling reaction directly on the resin. The disappearance of the N-H stretching vibration of the free amine and the appearance of the amide I and II bands are indicative of peptide bond formation.
Expected FTIR Spectral Changes upon successful coupling of Fmoc-Cys(Bzl)-OH:
-
Decrease in the intensity of the N-H stretching band around 3300-3400 cm⁻¹.
-
Increase in the intensity of the amide I (C=O stretch) band around 1650 cm⁻¹ and the amide II (N-H bend) band around 1550 cm⁻¹.
Experimental Protocols
Kaiser Test Protocol
-
Sample Preparation: Transfer a small sample of the resin (1-2 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution. A blue or purple color indicates the presence of free primary amines (incomplete coupling). A yellow or colorless result indicates the absence of free primary amines (successful coupling).
Reversed-Phase HPLC Protocol
-
Sample Preparation: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare the cleaved peptide sample as described for HPLC, but dissolve it in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
MS Analysis:
-
Ionization Mode: Positive electrospray ionization.
-
Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) or Orbitrap.
-
Scan Range: 100-2000 m/z.
-
MS/MS Fragmentation: For sequence confirmation, select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis and the points at which different analytical methods are employed to verify the incorporation of this compound.
This guide provides a framework for selecting the most appropriate analytical methods to ensure the successful incorporation of this compound in your peptide synthesis endeavors. A combination of a rapid on-resin test like the Kaiser test and post-cleavage analysis by HPLC and Mass Spectrometry is often the most efficient and reliable approach. For more in-depth structural confirmation, Edman degradation and NMR spectroscopy offer powerful, albeit more resource-intensive, alternatives.
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Cys(Bzl)-OH versus Fmoc-Cys(Trt)-OH
For researchers engaged in the synthesis of cysteine-containing peptides, the choice of the thiol protecting group is a critical determinant of the final product's purity and the efficiency of the overall workflow. This guide provides a comparative analysis of two commonly employed protected cysteine derivatives in Fmoc-based solid-phase peptide synthesis (SPPS): Fmoc-Cys(Bzl)-OH and the more contemporary Fmoc-Cys(Trt)-OH. The comparison focuses on their impact on the synthesis process, potential side reactions, and the resulting purity profile as determined by High-Performance Liquid Chromatography (HPLC).
Note on nomenclature: The user's query specified Fmoc-Cys(Bzl)-Cl. However, for Fmoc-based solid-phase peptide synthesis, the carboxylic acid form, Fmoc-Cys(Bzl)-OH, is the standard building block used. This guide will proceed with the analysis based on the commercially available and widely utilized Fmoc-Cys(Bzl)-OH.
Comparative Overview
The primary distinction between the Benzyl (Bzl) and Trityl (Trt) protecting groups lies in their acid lability. The Trt group is highly acid-sensitive and can be cleaved with standard trifluoroacetic acid (TFA) cocktails used in the final deprotection and cleavage step of Fmoc-SPPS. In contrast, the Bzl group is significantly more stable and requires harsh acidic conditions, such as treatment with hydrogen fluoride (HF), for its removal. This fundamental difference has profound implications for the compatibility of Fmoc-Cys(Bzl)-OH with modern Fmoc-SPPS strategies.
Historically, the S-benzyl group was a cornerstone in peptide synthesis, particularly within the Boc/Bzl synthesis strategy. However, its requirement for aggressive cleavage conditions can lead to a greater incidence of side reactions. The advent of the milder Fmoc/tBu strategy has favored the use of more acid-labile protecting groups like Trt for cysteine.
Data Presentation: A Comparative Summary
The following tables summarize the key differences in performance and outcomes when using Fmoc-Cys(Bzl)-OH and Fmoc-Cys(Trt)-OH in peptide synthesis, with a focus on aspects relevant to HPLC analysis.
| Feature | Fmoc-Cys(Bzl)-OH | Fmoc-Cys(Trt)-OH | References |
| Acid Lability | Low (Requires strong acids like HF for cleavage) | High (Cleaved by standard TFA cocktails) | [1] |
| Compatibility with Fmoc-SPPS | Limited due to harsh cleavage requirements | High | [2] |
| Potential for Side Reactions | Higher risk of side reactions due to harsh cleavage | Lower risk with optimized cleavage cocktails | [3],[4] |
| Common Side Products | Dehydroalanine formation, S-alkylation by scavengers, oxidation | 3-(1-Piperidinyl)alanine formation, S-alkylation by resin linkers, oxidation | [3],[5] |
| Racemization Tendency | Cysteine is prone to racemization during coupling | Cysteine is prone to racemization; can be minimized with specific protocols | [3],[6] |
| Expected HPLC Purity (Crude) | Generally lower due to side products from harsh cleavage | Generally higher with optimized protocols | [7],[8] |
| HPLC Analysis Parameter | Peptides from Fmoc-Cys(Bzl)-OH | Peptides from Fmoc-Cys(Trt)-OH |
| Main Peak | Expected at a specific retention time | Expected at a similar retention time for the same peptide |
| Common Impurity Peaks | Peaks corresponding to oxidized peptide, deletion sequences, and byproducts of harsh acid cleavage. | Peaks corresponding to oxidized peptide, deletion sequences, and potentially S-tritylated or piperidine adducts. |
| Resolution Challenges | Potential for co-elution of closely related side products. | Generally good resolution with standard C18 columns. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol (General)
This protocol outlines the general steps for manual Fmoc-SPPS. The key difference when using Fmoc-Cys(Bzl)-OH lies in the final cleavage and deprotection step.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Final Cleavage and Deprotection
For Peptides Synthesized with Fmoc-Cys(Trt)-OH:
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
For Peptides Synthesized with Fmoc-Cys(Bzl)-OH:
-
Cleavage Method (Traditional):
-
Warning: This procedure requires specialized equipment and extreme caution due to the use of Hydrogen Fluoride (HF).
-
Apparatus: Use a dedicated HF cleavage apparatus.
-
Scavengers: Add scavengers such as anisole or cresol to the peptide-resin to trap reactive carbocations generated during cleavage.
-
Procedure:
-
Dry the peptide-resin thoroughly.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Cool the vessel in a dry ice/acetone bath.
-
Condense liquid HF into the vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Remove the HF by evaporation under vacuum.
-
Precipitate and wash the peptide as described for the Trt-protected peptide.
-
-
HPLC Analysis Protocol
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to determine the purity of the crude peptide. The main peak corresponds to the desired full-length peptide, while smaller peaks represent impurities.
Visualizations
Caption: Workflow for peptide synthesis, cleavage, and analysis.
Caption: Comparison of cleavage pathways for Bzl and Trt groups.
References
- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpamc.com [ajpamc.com]
- 8. nbinno.com [nbinno.com]
Mass Spectrometry for the Characterization of Cys(Bzl)-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide analysis, this guide offers an objective comparison of mass spectrometry techniques for the characterization of synthetic peptides containing S-benzyl-cysteine (Cys(Bzl)). The presence of the benzyl protecting group on the cysteine thiol presents unique considerations during mass spectrometric analysis. This guide provides supporting data, detailed experimental protocols, and visual workflows to aid in method selection and optimization.
The characterization of synthetic peptides is a critical step in drug discovery and development, ensuring the identity, purity, and stability of these molecules. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and detailed structural information.[1][2] However, the chemical modifications inherent to synthetic peptides, such as the use of protecting groups like the benzyl group for cysteine, can influence their behavior in the mass spectrometer.
Comparison of Ionization and Fragmentation Techniques
The choice of ionization source and fragmentation method is paramount for the successful analysis of Cys(Bzl)-containing peptides. The most common techniques include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS) for peptide sequencing.
Ionization Techniques: MALDI-TOF vs. ESI
| Feature | MALDI-TOF | ESI |
| Principle | Co-crystallization of the peptide with a matrix, followed by laser-induced desorption and ionization. | Generation of highly charged droplets from a solution, leading to gas-phase ions. |
| Ionization State | Primarily singly charged ions ([M+H]⁺).[2] | Multiple charged ions ([M+nH]ⁿ⁺). |
| Tolerance to Salts | More tolerant to salts and buffers.[3] | Less tolerant; requires cleaner samples. |
| Throughput | High throughput, suitable for rapid screening. | Lower throughput, often coupled with liquid chromatography (LC). |
| Sample Consumption | Low | Low |
| Instrumentation | Time-of-Flight (TOF) mass analyzer is common. | Often coupled with various mass analyzers (Quadrupole, Ion Trap, Orbitrap). |
Fragmentation Techniques: CID vs. ETD
For peptide sequencing, tandem mass spectrometry (MS/MS) is employed to fragment the precursor peptide ions and analyze the resulting fragment ions. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Principle | Fragmentation through collision with an inert gas. | Fragmentation via electron transfer from a radical anion. |
| Fragment Ions | Primarily b- and y-type ions from cleavage of the peptide backbone. | Primarily c- and z-type ions from cleavage of the N-Cα bond. |
| Effect on PTMs | Can lead to the loss of labile post-translational modifications (PTMs). | Tends to preserve labile PTMs.[4] |
| Peptide Charge State | More effective for doubly charged precursors. | More effective for multiply charged precursors (≥2+).[4] |
| Sequence Coverage | May provide lower sequence coverage for longer peptides. | Often results in higher sequence coverage.[4] |
| Cys(Bzl) Considerations | May induce the neutral loss of the benzyl group (104 Da) from the cysteine side chain. | Expected to better preserve the Cys(Bzl) modification, allowing for more precise localization. |
Experimental Protocols
Detailed methodologies for the analysis of Cys(Bzl)-containing peptides using MALDI-TOF-MS and LC-ESI-MS/MS are provided below.
MALDI-TOF-MS Analysis of Cys(Bzl)-Containing Peptides
1. Sample Preparation:
-
Dissolve the synthetic Cys(Bzl)-containing peptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile/water) to a final concentration of 1-10 pmol/µL.[5]
-
Prepare a saturated solution of an appropriate matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% TFA.[5]
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
2. MALDI Plate Spotting:
-
Spot 0.5-1 µL of the peptide/matrix mixture onto the MALDI target plate.[5]
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the peptide and matrix.[5]
3. Mass Spectrometry Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode.
-
Acquire spectra across an appropriate mass range to detect the [M+H]⁺ ion of the Cys(Bzl)-containing peptide.
-
For MS/MS analysis, isolate the precursor ion of interest and perform fragmentation.
MALDI-TOF-MS sample preparation workflow.
LC-ESI-MS/MS Analysis of Cys(Bzl)-Containing Peptides
1. Sample Preparation:
-
Dissolve the Cys(Bzl)-containing peptide in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water, to a final concentration of 1-10 pmol/µL.
2. Liquid Chromatography (LC):
-
Inject the peptide solution onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of acetonitrile containing 0.1% formic acid. The gradient should be optimized to achieve good separation and peak shape.
3. Mass Spectrometry (MS) and MS/MS Analysis:
-
Couple the LC eluent to an ESI source.
-
Acquire full scan MS spectra in the positive ion mode to identify the precursor ions of the Cys(Bzl)-containing peptide, which will likely appear as multiply charged ions.
-
Perform data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation by CID or ETD.
-
For CID, use a normalized collision energy of 25-35%.
-
For ETD, optimize the reaction time to maximize fragment ion generation.
LC-ESI-MS/MS experimental workflow.
Expected Fragmentation of Cys(Bzl) Side Chain
The stability of the S-benzyl protecting group under different fragmentation conditions is a key consideration.
Expected fragmentation of Cys(Bzl) side chain.
Under CID conditions, the benzyl group may be labile and prone to neutral loss, resulting in a mass shift of approximately 91 Da (benzyl radical) or 92 Da (toluene). This can be a diagnostic marker for the presence of the Cys(Bzl) modification but may complicate spectral interpretation for sequencing. In contrast, ETD is expected to cleave the peptide backbone while leaving the S-benzyl group intact, facilitating unambiguous identification and localization of the modified cysteine residue.
Conclusion
The choice between MALDI-TOF and LC-ESI-MS/MS, as well as between CID and ETD, will depend on the specific analytical goals. For rapid screening and purity assessment of synthetic Cys(Bzl)-containing peptides, MALDI-TOF-MS is a powerful tool. For detailed sequencing and characterization, particularly for complex peptide mixtures or when precise localization of the Cys(Bzl) group is critical, LC-ESI-MS/MS with ETD fragmentation is the preferred method. By understanding the principles and considering the experimental parameters outlined in this guide, researchers can effectively characterize Cys(Bzl)-containing peptides and ensure the quality of their synthetic products.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
comparing cleavage efficiency of different protecting groups for cysteine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and removal of protecting groups for cysteine residues are critical steps in peptide synthesis and the development of peptide-based therapeutics. The efficiency of the cleavage of these protecting groups directly impacts the overall yield and purity of the final product. This guide provides an objective comparison of the cleavage efficiency of common cysteine protecting groups, supported by experimental data and detailed protocols.
Overview of Common Cysteine Protecting Groups and Cleavage Strategies
The choice of a cysteine protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for peptide elongation (e.g., Fmoc or Boc) and the desired disulfide bond assignment. The most utilized protecting groups include the acid-labile Trityl (Trt) group, the oxidation-labile Acetamidomethyl (Acm) group, and the heavy-metal-ion-cleavable tert-Butyl (tBu) group.
Quantitative Comparison of Cleavage Efficiency
The cleavage efficiency of a protecting group can be influenced by various factors, including the specific amino acid sequence of the peptide, the cleavage cocktail composition, reaction time, and temperature. While a single, universally applicable set of efficiency data is challenging to establish due to this sequence dependency, the following table summarizes representative cleavage yields reported in the literature for common protecting groups.
| Protecting Group | Cleavage Reagent/Method | Reported Cleavage Yield (%) | Notes |
| Trityl (Trt) | Trifluoroacetic acid (TFA)-based cocktails | >95% | Efficiently removed during standard final peptide cleavage from the resin.[1][2] |
| Acetamidomethyl (Acm) | Iodine (I₂) | 67% - nearly quantitative | Yield can be sequence-dependent and influenced by reaction conditions.[3] |
| tert-Butyl (tBu) | Mercury(II) Acetate (Hg(OAc)₂) | Not specified | Effective, but the toxicity of mercury reagents is a significant drawback. |
Experimental Protocols
Detailed methodologies for the cleavage of Trityl, Acetamidomethyl, and tert-Butyl protected cysteine residues are provided below.
Protocol 1: Trifluoroacetic Acid (TFA)-Mediated Cleavage of Trityl (Trt) Group
This protocol is a standard procedure for the final deprotection of a peptide synthesized using Fmoc chemistry, which simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups like Trt.
Materials:
-
Peptidyl-resin with Trt-protected cysteine
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethylether (cold)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet under a stream of nitrogen.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 2: Iodine-Mediated Deprotection and Oxidative Disulfide Bond Formation of Acetamidomethyl (Acm) Group
This method simultaneously removes the Acm group and facilitates the formation of a disulfide bond.
Materials:
-
Acm-protected peptide
-
Solvent: 80% Acetic Acid in water
-
Iodine solution (e.g., 0.1 M in methanol)
-
Ascorbic acid solution (e.g., 1 M aqueous)
-
HPLC for purification
Procedure:
-
Dissolve the Acm-protected peptide in 80% aqueous acetic acid to a concentration of 1-2 mg/mL.
-
Slowly add the iodine solution dropwise while stirring until a persistent yellow-brown color is observed.
-
Continue stirring for 1-2 hours, monitoring the reaction progress by HPLC.
-
Quench the excess iodine by adding ascorbic acid solution dropwise until the solution becomes colorless.
-
Purify the peptide using preparative HPLC.
Protocol 3: Mercury(II) Acetate-Mediated Cleavage of tert-Butyl (tBu) Group
This protocol is effective for the removal of the tBu group but requires caution due to the toxicity of mercury salts.
Materials:
-
tBu-protected peptide
-
Trifluoroacetic acid (TFA)
-
Mercury(II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol
-
10% aqueous acetic acid
-
HPLC for purification
Procedure:
-
Dissolve the tBu-protected peptide in ice-cold TFA (5-10 mg/mL).
-
Add mercury(II) acetate (10 equivalents per tBu group) to the solution.
-
Stir the mixture at room temperature for 3 hours under a nitrogen atmosphere.
-
Remove the TFA by evaporation under reduced pressure.
-
Redissolve the residue in 10% aqueous acetic acid.
-
Add β-mercaptoethanol (20 equivalents per tBu group) and let the mixture stand for 5 hours to precipitate mercury salts.
-
Remove the precipitate by centrifugation.
-
Purify the supernatant containing the deprotected peptide by HPLC.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the cleavage of different cysteine protecting groups.
Logical Selection of a Cysteine Protecting Group
The selection of an appropriate protecting group is a critical decision in the design of a synthetic peptide strategy. The following diagram illustrates the logical considerations for choosing a cysteine protecting group based on the desired outcome.
References
A Comparative Guide to the Orthogonality of the Benzyl Protecting Group in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the success of assembling a target peptide hinges on a meticulously planned protecting group strategy. The cornerstone of this strategy is orthogonality—the ability to deprotect one functional group selectively without affecting others. The most prevalent approach in modern peptide chemistry is the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, which relies on the orthogonality between the base-labile Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection.
This guide provides a comparative analysis of the benzyl (Bzl) protecting group's performance and orthogonality within the Fmoc chemistry framework. While tert-butyl (tBu) based protecting groups are the conventional choice for side-chain protection in Fmoc SPPS, the Bzl group offers a distinct, fully orthogonal deprotection route, presenting unique advantages for synthesizing complex peptides or protected fragments.
Core Principles of Fmoc/tBu vs. Fmoc/Bzl Strategy
The standard Fmoc/tBu strategy employs piperidine, a secondary amine base, for the repetitive cleavage of the Nα-Fmoc group. Side-chain protecting groups (like tBu, Boc, Trt, Pbf) are designed to be stable to these basic conditions but are cleaved simultaneously with the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[1][2]
The Bzl group introduces a third dimension of orthogonality. It is exceptionally stable to both the basic conditions used for Fmoc removal and the standard acidic TFA cleavage cocktail used for tBu-based groups.[3] Its removal requires specific, non-standard conditions, most commonly catalytic hydrogenation (e.g., H₂/Pd) or treatment with very strong acids like hydrogen fluoride (HF).[3][4] This unique characteristic makes it an ideal candidate for strategies requiring selective, late-stage side-chain deprotection.
Data Presentation: Comparative Stability and Deprotection
The orthogonality of a protecting group is quantified by its stability under conditions used to remove other groups and the specificity of its own cleavage conditions. The following tables summarize the performance of the Benzyl group compared to the standard tert-Butyl group.
Table 1: Stability of Side-Chain Protecting Groups to Nα-Fmoc Deprotection Conditions
| Protecting Group | Amino Acid (Side Chain) | Deprotection Reagent | Time (hours) | Temperature | % Cleavage (Loss of PG) | Reference |
| Benzyl (Bzl) | Ser, Thr, Tyr (hydroxyl) | 20% Piperidine in DMF | 6 | Room Temp | < 0.1% | Theoretical/General Knowledge |
| tert-Butyl (tBu) | Ser, Thr, Tyr (hydroxyl) | 20% Piperidine in DMF | 6 | Room Temp | < 0.1% | [1] |
| Trityl (Trt) | Cys, His, Asn, Gln | 20% Piperidine in DMF | 6 | Room Temp | < 0.5% | [1] |
This data indicates that the Benzyl group, like the standard tBu group, exhibits excellent stability during the repetitive piperidine treatment cycles required for Fmoc removal, which is a prerequisite for its use in Fmoc SPPS.
Table 2: Comparison of Side-Chain Deprotection Conditions
| Protecting Group | Cleavage Reagent/Method | Conditions | Efficacy | Orthogonality to Fmoc/tBu |
| Benzyl (Bzl) | Catalytic Hydrogenation | H₂ (1 atm), Pd/C catalyst, in a suitable solvent (e.g., DMF, MeOH) | > 99% | High: Cleavage conditions do not affect Fmoc, tBu groups, or the resin linkage. |
| Benzyl (Bzl) | Strong Acidolysis | Anhydrous Hydrogen Fluoride (HF) with scavengers | > 98% | Low: HF cleaves all tBu-based groups and the peptide from most resins. |
| tert-Butyl (tBu) | Acidolysis (Standard) | 95% TFA, 2.5% H₂O, 2.5% TIS | > 95% | N/A: This is the standard final cleavage step which removes all compatible groups. |
This comparison highlights the key advantage of the Bzl group: its removal via hydrogenation is completely orthogonal to the entire Fmoc/tBu chemistry, allowing for the synthesis of side-chain protected peptide fragments.
Mandatory Visualization
The following diagrams illustrate the orthogonal relationships and experimental workflows discussed.
References
A Comparative Guide to Cysteine Protection Strategies in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cysteine-containing peptides is a cornerstone of drug discovery and biomedical research. The unique reactivity of the cysteine thiol group, while essential for forming structural disulfide bonds and for bioconjugation, presents significant challenges during solid-phase peptide synthesis (SPPS). Effective protection of the thiol side chain is critical to prevent undesired side reactions and ensure the synthesis of the target peptide in high yield and purity. This guide provides an objective comparison of various cysteine protection strategies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
Key Performance Metrics in Cysteine Protection
The efficacy of a cysteine protecting group in Fmoc-SPPS is primarily evaluated based on its ability to:
-
Minimize Racemization: Cysteine is highly susceptible to racemization during the activation and coupling steps, particularly when using urethane-based activating reagents in the presence of a base.
-
Prevent β-Elimination: Base-catalyzed β-elimination of the protected thiol can occur, especially with C-terminal cysteine residues, leading to the formation of dehydroalanine and subsequent side products like 3-(1-piperidinyl)alanine.
-
Avoid S-Alkylation: During the final trifluoroacetic acid (TFA) cleavage from resins like Wang resin, the free thiol can be alkylated by carbocations generated from the resin linker.
-
Ensure High Deprotection and Cleavage Yields: The protecting group must be efficiently removed under conditions that do not degrade the peptide.
-
Offer Orthogonal Deprotection: For the synthesis of peptides with multiple disulfide bonds, the ability to selectively deprotect specific cysteine residues is crucial.
Comparative Analysis of Common Cysteine Protecting Groups
The selection of a cysteine protecting group is a critical decision in the planning of a peptide synthesis. Below is a summary of the performance of several commonly used protecting groups.
Table 1: Comparison of Cysteine Protecting Groups - Racemization
| Protecting Group | Model Peptide | Coupling Conditions | Racemization (%) | Reference |
| Trt (Trityl) | H-Gly-Cys-Phe-NH₂ | HCTU/6-Cl-HOBt/DIEA, 1 min pre-activation | 8.0 | [1] |
| Dpm (Diphenylmethyl) | H-Gly-Cys-Phe-NH₂ | HCTU/6-Cl-HOBt/DIEA, 1 min pre-activation | 1.2 | [1] |
| Ddm (4,4'-Dimethoxydiphenylmethyl) | H-Gly-Cys-Phe-NH₂ | HCTU/6-Cl-HOBt/DIEA, 1 min pre-activation | 0.8 | [1] |
| MBom (4-Methoxybenzyloxymethyl) | H-Gly-Cys-Phe-NH₂ | HCTU/6-Cl-HOBt/DIEA, 1 min pre-activation | 0.4 | [1] |
| Acm (Acetamidomethyl) | H-Gly-Cys-Phe-NH₂ | HCTU/DIEA | Generally low | [1] |
| Thp (Tetrahydropyranyl) | Not specified | DIPCDI/Oxyma Pure | 0.74 | [2] |
| Trt (Trityl) | Not specified | DIPCDI/Oxyma Pure | 3.3 | [2] |
| Dpm (Diphenylmethyl) | Not specified | DIPCDI/Oxyma Pure | 6.8 | [2] |
Table 2: Comparison of Cysteine Protecting Groups - Side Reactions and Orthogonality
| Protecting Group | Key Side Reactions | Cleavage/Deprotection Conditions | Orthogonality | Key Features |
| Trt (Trityl) | Racemization, β-elimination (less than Acm), S-alkylation | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O) | No (cleaved with peptide) | Most common, cost-effective for routine synthesis. |
| Acm (Acetamidomethyl) | β-elimination (more than Trt) | Hg(OAc)₂, I₂, Ag(I) | Yes | Stable to TFA; allows for purification of the protected peptide before disulfide bond formation. |
| Mmt (4-Methoxytrityl) | S-alkylation | 1-2% TFA in DCM | Yes | Allows for on-resin deprotection for selective disulfide bond formation or side-chain modification. |
| StBu (S-tert-butylthio) | β-elimination | Reducing agents (e.g., thiols, phosphines) | Yes | Stable to TFA; used for orthogonal disulfide bond formation. |
| Thp (Tetrahydropyranyl) | Low racemization and β-elimination | Standard TFA cleavage cocktail | No (cleaved with peptide) | An alternative to Trt with reduced side reactions. |
| Dpm (Diphenylmethyl) | Lower racemization than Trt | Standard TFA cleavage cocktail | No (cleaved with peptide) | A valuable alternative to Trt. |
| MBom (4-Methoxybenzyloxymethyl) | Very low racemization | Standard TFA cleavage cocktail | No (cleaved with peptide) | Shows significant reduction in racemization, especially in microwave-assisted SPPS. |
| Ddm (4,4'-Dimethoxydiphenylmethyl) | Low racemization | Standard TFA cleavage cocktail | No (cleaved with peptide) | Offers reduced racemization compared to Trt. |
Experimental Workflows and Logical Relationships
To visualize the processes involved in cysteine-containing peptide synthesis, the following diagrams illustrate the general SPPS workflow, the mechanism of key side reactions, and the strategy for orthogonal protection.
Detailed Experimental Protocols
The following are representative protocols for key experiments in the synthesis of cysteine-containing peptides.
General Fmoc-SPPS Protocol on Rink Amide Resin
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HCTU (0.4 mmol, 4 eq.), and 6-Cl-HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) and pre-activate for 1 minute.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For cysteine coupling, use the desired Fmoc-Cys(PG)-OH.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
Cleavage and Deprotection from Resin
-
For Acid-Labile Protecting Groups (Trt, Dpm, Ddm, MBom, Thp):
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
On-Resin Deprotection of Cys(Mmt): [2]
-
Wash the peptidyl-resin with DCM.
-
Treat the resin with a solution of 1-2% TFA in DCM containing 2.5% TIS. The release of the Mmt cation can be monitored by the appearance of a yellow color.
-
Repeat the treatment until the yellow color is no longer observed.
-
Wash the resin thoroughly with DCM and then DMF to neutralize the acid.
-
-
Deprotection of Cys(Acm) and Disulfide Bond Formation with Iodine: [2]
-
After cleavage and purification of the Acm-protected peptide, dissolve the peptide in a suitable solvent (e.g., aqueous acetic acid or methanol).
-
Add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours.
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Purify the cyclized peptide by HPLC.
-
Conclusion
The choice of a cysteine protecting group in SPPS is a multifaceted decision that significantly impacts the success of the synthesis. For routine synthesis of peptides with a single disulfide bond or free thiols, the cost-effective Trt group is often sufficient, provided that optimized coupling conditions are used to minimize racemization. For more complex peptides, particularly those requiring regioselective disulfide bond formation, an orthogonal protection strategy is necessary. Protecting groups such as Acm and Mmt are invaluable in these instances. When racemization is a major concern, especially in microwave-assisted SPPS, protecting groups like MBom and Ddm offer superior performance. The Thp group presents a promising alternative to Trt , with reports of reduced side reactions.[2] Ultimately, the optimal strategy will depend on the specific peptide sequence, the desired final product, and the synthetic methodology employed. Careful consideration of the data presented in this guide will enable researchers to make informed decisions and overcome the challenges associated with the synthesis of cysteine-containing peptides.
References
Safety Operating Guide
Safe Disposal of Fmoc-Cys(Bzl)-Cl: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-Cys(Bzl)-Cl (N-α-Fmoc-S-benzyl-L-cysteine chloride), a reactive amino acid derivative commonly used in peptide synthesis. Adherence to these procedures is critical due to the compound's reactive nature as an acyl chloride.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and chemical hygiene plan. The following are general precautions for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All handling and disposal steps should be performed in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
-
Avoid Incompatibilities: Keep this compound away from water and other nucleophiles, as it can react violently. It should also be stored separately from acids and bases.[1][2]
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves a controlled hydrolysis of the reactive acyl chloride group, followed by disposal as hazardous waste.
1. Quenching/Hydrolysis of the Acyl Chloride:
Acyl halides react readily with water and should never be disposed of directly without deactivation.[3] The following procedure should be carried out with caution in a fume hood:
-
Prepare a solution of a weak base, such as 2.5 M sodium hydroxide (NaOH), in a flask equipped with a stirrer and placed in an ice bath to control the reaction temperature.[4]
-
Slowly and carefully add the this compound waste to the stirred, cooled basic solution. The addition should be dropwise for liquids or in small portions for solids to manage the exothermic reaction.
-
Allow the mixture to stir for a sufficient amount of time to ensure complete hydrolysis of the acyl chloride. The reaction is complete when the mixture becomes homogeneous and the reaction ceases.
2. Neutralization:
-
Once the hydrolysis is complete, the resulting solution will likely be basic. Neutralize the solution to a pH of approximately 7 using a dilute acid, such as hydrochloric acid or sulfuric acid.[3][4] Monitor the pH carefully with pH paper or a calibrated pH meter.
3. Waste Collection and Labeling:
-
The neutralized aqueous solution should be collected in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents (e.g., "Hydrolyzed this compound waste").
-
It is crucial to segregate chlorinated organic waste from non-chlorinated waste streams to facilitate proper disposal by your institution's environmental health and safety (EHS) office.[2]
4. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS office for this specific waste stream.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes the key quantitative aspects of the disposal procedure.
| Parameter | Value/Instruction |
| Quenching Solution | 2.5 M Sodium Hydroxide (NaOH) |
| Reaction Temperature | Controlled with an ice bath (0-10 °C) |
| Neutralizing Agent | Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Final pH | Approximately 7 |
| Waste Segregation | Chlorinated Organic Waste |
Experimental Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling Fmoc-Cys(Bzl)-Cl
Essential Safety and Handling Guide for Fmoc-Cys(Bzl)-Cl
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety, operational, and disposal guidance for handling this compound. The following procedures are based on the known hazards of similar chemical compounds, specifically Fmoc-Cl and other acyl chlorides, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Acyl chlorides are corrosive, moisture-sensitive, and lachrymatory (tear-inducing). Therefore, stringent safety precautions are mandatory.
I. Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against the hazards associated with this compound. The reactive nature of the acyl chloride functional group necessitates comprehensive protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause severe burns.[1] |
| It is recommended to wear two pairs of gloves (double-gloving). | Provides an extra layer of protection against tears and permeation. | |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe eye damage and skin burns.[1] |
| Skin and Body Protection | A flame-retardant lab coat, worn over full-length clothing and closed-toe shoes. | Protects skin from accidental spills and splashes.[1] |
| For larger quantities, a chemical-resistant apron is recommended. | Offers additional protection against significant splashes. | |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. | Prevents inhalation of corrosive and lachrymatory vapors.[1] |
| For emergency situations, a self-contained breathing apparatus may be necessary.[1] | Provides respiratory protection in case of a large spill or ventilation failure. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound. This compound is highly reactive with moisture and nucleophiles.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., absorbent pads, sodium bicarbonate for neutralization) readily available.
-
Prepare a quenching solution (see Disposal Plan) for any residual material or contaminated equipment.
-
-
Handling:
-
Conduct all weighing and dispensing of this compound inside the chemical fume hood.
-
Use dry glassware and equipment to prevent reaction with moisture, which will liberate hydrochloric acid.
-
Keep the container of this compound tightly sealed when not in use.
-
Avoid contact with incompatible materials such as water, alcohols, amines, and strong bases.
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment used. This can be done by carefully rinsing with an inert solvent (e.g., dichloromethane) followed by a quenching solution.
-
Wipe down the work area within the fume hood.
-
Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
-
Wash hands thoroughly after handling the compound, even after removing gloves.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
| Waste Type | Disposal Procedure |
| Unused/Excess this compound | Quenching: Slowly and carefully add the unused material to a stirred, cold (ice bath) solution of sodium bicarbonate in a large volume of water. The bicarbonate will neutralize the hydrochloric acid produced during hydrolysis. Be prepared for gas evolution (carbon dioxide). |
| Contaminated Labware (e.g., glassware, spatulas) | Rinse with an inert, dry solvent (e.g., dichloromethane) in the fume hood. Collect the rinse as hazardous waste. Then, immerse the labware in a quenching solution (e.g., sodium bicarbonate solution). |
| Contaminated PPE (e.g., gloves, absorbent pads) | Place in a sealed, labeled hazardous waste container. Do not mix with general laboratory waste. |
| Empty Reagent Bottles | Rinse the empty bottle with a dry, inert solvent. Collect the rinse as hazardous waste. The rinsed bottle should then be managed as hazardous waste. |
IV. Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material. Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Neutralize the spill area with a sodium bicarbonate solution. |
Visualized Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
